Indicine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-PZIGJSDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315334 | |
| Record name | (+)-Indicine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41708-76-3 | |
| Record name | (+)-Indicine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indicine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Indicine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Indicine N-oxide: A Comprehensive Technical Guide on its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indicine N-oxide is a naturally occurring pyrrolizidine alkaloid renowned for its significant antitumor properties. This technical guide provides an in-depth exploration of its primary natural source, Heliotropium indicum, and a detailed account of its biosynthetic pathway. The document delineates the precursor molecules and enzymatic steps involved in the formation of the characteristic necine base and necic acid moieties, their subsequent esterification, and final N-oxidation. Furthermore, this guide presents quantitative data on its natural abundance, detailed experimental protocols for its extraction and isolation, and visual diagrams of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Natural Source of this compound
The principal natural source of this compound is the plant Heliotropium indicum L., commonly known as Indian heliotrope.[1][2] This herbaceous plant belongs to the Boraginaceae family and is widely distributed in tropical and temperate regions across the globe.[3] this compound, along with its parent alkaloid indicine, is found in various parts of the plant, including the aerial parts (leaves and stems) and the roots.[4][5] It is considered one of the major alkaloids present in this species.[2]
Quantitative Analysis
Quantitative data on the concentration of this compound in Heliotropium indicum can vary based on geographical location, season of collection, and the specific part of the plant analyzed. However, studies on the extraction of alkaloids from this plant provide an indication of the yield.
| Plant Material | Initial Dry Weight | Yield of Alkaloid Fraction | Reference |
| Roots of H. indicum | 1200 g | 10.0 g | [6] |
Note: The reported yield is for the total alkaloid fraction, of which this compound is a significant component.
Biosynthesis of this compound
This compound is a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites. Its biosynthesis is a complex process involving the convergence of two distinct pathways to form the necine base and the necic acid, followed by their esterification and a final N-oxidation step.
Biosynthesis of the Necine Base: Retronecine
The necine base of indicine is retronecine. Its biosynthesis begins with the amino acid L-arginine, which is converted to putrescine via ornithine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate in PA biosynthesis. This reaction is catalyzed by the enzyme homospermidine synthase.
Homospermidine undergoes a series of oxidation, cyclization, and reduction reactions to form the pivotal intermediate, trachelanthamidine. Trachelanthamidine is then further hydroxylated and desaturated to yield the final necine base, retronecine.
Biosynthesis of the Necic Acid: Trachelanthic Acid
The necic acid moiety of indicine is trachelanthic acid. This branched-chain C7 acid is derived from the amino acid L-valine. The biosynthetic pathway involves the conversion of L-valine and a C2 unit, likely derived from hydroxyethyl thiamine pyrophosphate.
Esterification and N-oxidation
The final stages of this compound biosynthesis involve the esterification of the retronecine base with trachelanthic acid to form the parent alkaloid, indicine. This esterification typically occurs at the C9 hydroxyl group of retronecine.
The last step is the N-oxidation of the tertiary nitrogen atom of the pyrrolizidine ring of indicine. This enzymatic conversion results in the formation of this compound. The enzymes responsible for the N-oxidation of pyrrolizidine alkaloids are generally believed to be flavin-containing monooxygenases (FMOs) or cytochrome P450 monooxygenases (CYPs).
Biosynthetic Pathway Diagram
Experimental Protocols
Extraction and Isolation of this compound from Heliotropium indicum
The following is a generalized protocol for the extraction and isolation of this compound, compiled from various reported methods.
1. Plant Material Preparation:
-
Collect fresh aerial parts or roots of Heliotropium indicum.
-
Clean the plant material to remove any dirt or debris.
-
Air-dry the material in the shade until a constant weight is achieved.
-
Pulverize the dried plant material into a fine powder using a mechanical mill.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1.5 kg) in ethanol at room temperature for 48-72 hours.[4]
-
Alternatively, perform sequential soxhlet extraction with solvents of increasing polarity.
-
Filter the extract through a fine cloth or filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
3. Acid-Base Partitioning for Alkaloid Fractionation:
-
Dissolve the crude extract in 5% hydrochloric acid to a pH of 2.
-
Partition the acidic solution with an equal volume of chloroform in a separatory funnel. Repeat this step three times.
-
The aqueous acidic layer, containing the protonated alkaloids (including this compound), is collected. The chloroform layer containing non-alkaloidal compounds is discarded.
-
Basify the aqueous layer to a pH of 10 using 25% ammonia solution.
-
Extract the basified solution with an equal volume of chloroform three times. The chloroform layer now contains the free alkaloids.
-
For the isolation of N-oxides, which are more water-soluble, it is crucial to process the aqueous layer further.
4. Chromatographic Purification:
-
Concentrate the chloroform extract containing the free alkaloids to dryness.
-
Subject the resulting alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as n-hexane, chloroform, ethyl acetate, and methanol.[4]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization with Dragendorff's reagent.
-
For further purification of N-oxides, fractions from the initial column can be subjected to chromatography on Sephadex LH-20, eluting with a methanol-water mixture (e.g., 60:40 v/v).[7][8]
-
Combine the fractions containing the purified this compound.
5. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with a reference standard using High-Performance Liquid Chromatography (HPLC).[9]
Experimental Workflow Diagram
Conclusion
This compound remains a compound of significant interest to the scientific community due to its potent biological activity. A thorough understanding of its natural sourcing from Heliotropium indicum and its intricate biosynthetic pathway is fundamental for its sustainable exploitation and potential semi-synthetic production. The methodologies outlined in this guide provide a framework for researchers to extract, isolate, and quantify this valuable natural product, thereby facilitating further investigation into its pharmacological properties and potential as a therapeutic agent. Future research focusing on the elucidation of the specific enzymes involved in its biosynthesis could pave the way for biotechnological production methods.
References
- 1. Indicine-N-oxide: the antitumor principle of Heliotropium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review of the phytochemical compounds use of Heliotropium indicum taking advantage of its advantage in modern medicine - MedCrave online [medcraveonline.com]
- 3. Heliotropium indicum L.: From Farm to a Source of Bioactive Compounds with Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajper.com [ajper.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. ijrti.org [ijrti.org]
- 9. This compound, CAS No. 41708-76-3 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Poland [carlroth.com]
Indicine N-oxide: A Technical Guide to its Discovery, History, and Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indicine N-oxide, a pyrrolizidine alkaloid first isolated from the plant Heliotropium indicum, emerged as a promising antitumor agent in the mid-20th century. Its unique mechanism of action, involving the disruption of microtubule dynamics and induction of DNA damage, led to its evaluation in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the experimental protocols for its isolation and synthesis, summarizes key quantitative data from in vitro and in vivo studies, and visually represents its mechanism of action through signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals in the field of oncology drug development, offering insights into the journey of a natural product from discovery to clinical investigation.
Discovery and History
The story of this compound as a potential cancer therapeutic began with the screening of natural products for antitumor activity. Extracts of the plant Heliotropium indicum Linn. (Boraginaceae) demonstrated significant efficacy in various experimental tumor systems, prompting further investigation to identify the active constituent.[1] In 1976, researchers successfully isolated and identified the active principle as this compound, the N-oxide derivative of the alkaloid indicine, which had been previously isolated from the same plant.
Early preclinical studies were promising. This compound showed notable activity in the murine P388 leukemia model, which led to its selection for further development.[2] These initial investigations revealed that the drug's antitumor effects were likely mediated through antimitotic actions and the induction of chromosomal damage.[2] The water-soluble nature of this compound also made it an attractive candidate for clinical development.
Subsequent Phase I and II clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with advanced cancers, including solid tumors and refractory leukemia.[3][4] While some responses were observed, particularly in leukemia, dose-limiting toxicities, primarily myelosuppression and hepatotoxicity, were also identified.[3][4] These toxicities ultimately hindered its widespread clinical adoption. Despite this, the study of this compound has provided valuable insights into the development of microtubule-targeting and DNA-damaging agents from natural sources.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action, targeting both the microtubule network and cellular DNA.
2.1. Microtubule Depolymerization:
This compound acts as a microtubule-depolymerizing agent. It disrupts the normal dynamics of microtubule assembly and disassembly, which are crucial for various cellular processes, most notably mitosis. By interfering with the formation of the mitotic spindle, this compound leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: this compound induced microtubule depolymerization pathway.
2.2. DNA Damage:
In addition to its effects on microtubules, this compound and its metabolites can induce DNA damage. As a pyrrolizidine alkaloid, it can be metabolized to reactive pyrrolic species that are capable of forming adducts with DNA.[5][6][7] This DNA damage activates cellular DNA damage response (DDR) pathways, which can also lead to cell cycle arrest and apoptosis if the damage is too severe to be repaired.[6][8]
Caption: this compound induced DNA damage response pathway.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Leukemia | Active (specific value not provided) | [2] |
| Various Cancer Cell Lines | Various | 46 - 100 |
Table 2: Preclinical In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Murine | P388 Leukemia | Route and schedule dependent | Active | [2] |
Table 3: Clinical Trial Data for this compound
| Phase | Patient Population | Dosing Regimen | Response | Dose-Limiting Toxicities | Reference |
| I | Advanced Solid Tumors | 1.0 to 7.5 g/m² weekly x 4 | - | Myelosuppression | [4] |
| I | Advanced Solid Tumors | 5 to 10 g/m² every 3-4 weeks | 4 PRs (1 salivary gland, 3 colon) | Myelosuppression | [4] |
| II | Refractory Leukemia | Not specified | 3 responses (1 CR) in 7 patients | Myelosuppression | [2] |
| II | Refractory Acute Leukemia | Not specified | 2 CRs, 1 PR in 10 patients | Bone marrow suppression, hepatotoxicity | [3] |
CR: Complete Response, PR: Partial Response
Experimental Protocols
Isolation of this compound from Heliotropium indicum
This protocol is a generalized procedure based on available literature. Specific details may vary between publications.
-
Plant Material Collection and Preparation: Collect fresh aerial parts of Heliotropium indicum. Dry the plant material in the shade and then pulverize it into a coarse powder.
-
Extraction:
-
Extract the powdered plant material with ethanol or methanol at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Suspend the crude extract in an acidic aqueous solution (e.g., 1% sulfuric acid) and filter to remove non-alkaloidal material.
-
Wash the acidic solution with a non-polar solvent like chloroform to remove fats and other impurities.
-
Make the acidic aqueous layer basic (pH ~9-10) by adding a base such as ammonium hydroxide.
-
Extract the now basic aqueous solution multiple times with chloroform or another suitable organic solvent to extract the alkaloids.
-
-
Separation of Indicine and this compound:
-
The chloroform extract will contain a mixture of alkaloids, including indicine and this compound.
-
To separate the N-oxide, the extract can be partitioned with an acidic solution. The more basic indicine will move to the acidic layer, while the less basic this compound will remain in the organic layer.
-
Alternatively, to isolate the total alkaloids, the chloroform extract is dried and concentrated.
-
-
Chromatographic Purification:
-
Subject the enriched alkaloid fraction to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as chloroform, ethyl acetate, and methanol.[9]
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield crystalline this compound.
-
Caption: General workflow for the isolation of this compound.
Chemical Synthesis of this compound
This is a general representation of a synthetic route. Specific reagents and conditions may vary.
The synthesis of this compound typically involves the N-oxidation of its parent alkaloid, indicine.
-
Starting Material: Indicine (can be isolated from natural sources or synthesized).
-
N-Oxidation Reaction:
-
Dissolve indicine in a suitable solvent (e.g., methanol, chloroform).
-
Add an oxidizing agent. Common oxidizing agents for N-oxidation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like tungstic acid, or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[10][11]
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient period to allow for complete conversion.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any excess oxidizing agent. For H₂O₂, this can be done by adding a reducing agent like sodium thiosulfate.[12]
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield pure this compound.
-
Caption: General workflow for the chemical synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for the MTT assay. Specific concentrations and incubation times for this compound should be optimized for each cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
-
Incubation: Incubate the cells with the drug for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[13][14]
-
Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
In Vivo Antitumor Study in a Murine Leukemia Model
This is a generalized protocol. Specific details of the animal strain, tumor cell line, and dosing regimen may vary.
-
Animal Model: Use a suitable mouse strain (e.g., DBA/2 or BDF1) for the P388 leukemia model.
-
Tumor Implantation: Inoculate the mice intraperitoneally (i.p.) with a known number of P388 leukemia cells.
-
Drug Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
-
Begin drug treatment 24 hours after tumor implantation.
-
Administer this compound via a specific route (e.g., i.p. or intravenous) and on a predetermined schedule (e.g., daily for a certain number of days).[2]
-
Include a control group of mice that receive only the vehicle.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of toxicity and record their body weights.
-
The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (%ILS) of the treated mice compared to the control group.
-
%ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.
-
-
Data Analysis: Statistically analyze the survival data to determine the efficacy of this compound.
Conclusion
This compound represents a classic example of a natural product with significant antitumor potential that faced challenges in clinical development due to its toxicity profile. Its discovery from Heliotropium indicum and subsequent investigation have contributed to our understanding of the anticancer properties of pyrrolizidine alkaloids and the importance of the N-oxide moiety. The dual mechanism of action, targeting both microtubules and DNA, remains a compelling strategy for cancer therapy. While this compound itself may not have become a frontline cancer drug, the knowledge gained from its study continues to inform the development of new and improved antitumor agents with similar mechanisms of action but with a more favorable therapeutic index. This technical guide serves as a comprehensive repository of the key scientific and historical information surrounding this intriguing molecule.
References
- 1. (Open Access) Indicine-N-oxide: the antitumor principle of Heliotropium indicum. (1976) | M Kugelman | 76 Citations [scispace.com]
- 2. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of Indicine-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajper.com [ajper.com]
- 10. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 11. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Indicine N-oxide from Heliotropium indicum Extract: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indicine N-oxide, a pyrrolizidine alkaloid isolated from the plant Heliotropium indicum, has demonstrated significant antitumor activity in various preclinical models. Its mechanism of action involves the induction of DNA damage and disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its extraction and purification from Heliotropium indicum, its physicochemical properties, and detailed protocols for evaluating its biological activity. Furthermore, this document elucidates the proposed signaling pathways involved in its cytotoxic effects, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential.
Introduction
Heliotropium indicum Linn., commonly known as Indian heliotrope, has a long history of use in traditional medicine across tropical and temperate regions[1]. Phytochemical investigations have revealed the presence of numerous bioactive compounds, with the pyrrolizidine alkaloid this compound identified as the primary active principle responsible for the plant's antitumor properties[1][2][3][4]. Preclinical studies have shown its efficacy against various tumor models, prompting further investigation into its therapeutic potential[1][5][6]. This guide aims to provide a detailed technical resource for the scientific community engaged in the research and development of this compound as a potential anticancer agent.
Physicochemical Properties of this compound
This compound is a water-soluble N-oxide of the pyrrolizidine alkaloid indicine[7]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅NO₆ | [6][8] |
| Molecular Weight | 315.36 g/mol | [6][8] |
| Appearance | White powder | [9] |
| Storage | Desiccate at -20°C | [9] |
| CAS Number | 41708-76-3 | [6][10] |
Extraction and Purification of this compound from Heliotropium indicum
The following protocol outlines a general procedure for the extraction and purification of this compound from the aerial parts of Heliotropium indicum, based on methodologies described in the scientific literature.
Extraction Workflow
References
- 1. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. p53 expression in nitric oxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. japsonline.com [japsonline.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Pyrrolizidine Alkaloids in Traditional Medicine: A Technical Guide to Core Toxicological and Analytical Aspects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrrolizidine alkaloids (PAs) are a large group of natural toxins found in thousands of plant species, a number of which are utilized in traditional medicine systems worldwide. While some PA-containing plants have been used for their perceived therapeutic benefits, the inherent hepatotoxicity, genotoxicity, and carcinogenicity of 1,2-unsaturated PAs pose significant health risks. This technical guide provides an in-depth overview of the core toxicological and analytical aspects of PAs in the context of traditional medicine. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges and considerations associated with these compounds. This document summarizes quantitative data on PA content in various medicinal plants, details experimental protocols for their analysis, and visualizes the key signaling pathways involved in their toxicity.
Introduction: The Double-Edged Sword of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are secondary metabolites that plants produce as a defense mechanism against herbivores.[1] Structurally, they are esters composed of a necine base, which is a pyrrolizidine ring system, and one or more necic acids.[1] The presence of a double bond at the 1,2-position of the necine base is a key structural feature responsible for the toxicity of most PAs.[2] Plants containing these alkaloids are found in families such as Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae), many of which have a long history of use in traditional Chinese medicine (TCM), Ayurveda, and other folk medicine traditions.[1][3]
The use of PA-containing plants in traditional remedies presents a significant toxicological concern. Acute and chronic exposure to these alkaloids can lead to severe liver damage, most notably hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease.[2] Furthermore, the genotoxic and carcinogenic potential of these compounds raises long-term safety concerns.[3] This guide will delve into the quantitative prevalence of PAs in select medicinal herbs, the methodologies for their detection and quantification, and the molecular mechanisms that underpin their toxicity.
Quantitative Analysis of Pyrrolizidine Alkaloids in Traditional Medicinal Plants
The concentration of pyrrolizidine alkaloids in medicinal plants can vary significantly depending on the plant species, part of the plant used, geographical origin, and harvesting time. The following tables summarize the quantitative data for PAs in several medicinal plants.
Table 1: Pyrrolizidine Alkaloid Content in Boraginaceae Species Used in Traditional Chinese Medicine
| Plant Species | Pyrrolizidine Alkaloid | Concentration Range (µg/g) | Average Content (µg/g) |
| Arnebia euchroma | Intermedine | ND - 1.13 | - |
| Lycopsamine | 6.93 - 111.75 | - | |
| Intermedine N-oxide | 12.03 - 88.05 | - | |
| Lycopsamine N-oxide | ND - 6.20 | - | |
| Total of 8 PAs | 23.35 - 207.13 | 89.47 | |
| Arnebia guttata | Intermedine | 109.83 - 215.15 | - |
| Lycopsamine | 1.83 - 12.82 | - | |
| Intermedine N-oxide | 185.63 - 319.85 | - | |
| Lycopsamine N-oxide | 1.28 - 20.33 | - | |
| 7-acetylintermedine | 0.88 - 3.79 | - | |
| 7-acetyllycopsamine | 0.23 - 1.03 | - | |
| Total of 8 PAs | 341.56 - 519.51 | 448.99 | |
| Lithospermum erythrorhizon | Intermedine | 1.15 - 12.45 | - |
| Intermedine N-oxide | 28.47 - 238.79 | - | |
| Echimidine | 1.32 - 14.53 | - | |
| Echimidine N-oxide | 25.13 - 250.08 | - | |
| Total of 8 PAs | 71.16 - 515.73 | 271.62 |
Data extracted from a study by Zhang et al. (2023).[3] The analysis included eight PAs: intermedine, lycopsamine, intermedine N-oxide, lycopsamine N-oxide, 7-acetylintermedine, 7-acetyllycopsamine, echimidine, and echimidine N-oxide. "ND" indicates not detected.
Table 2: Total Pyrrolizidine Alkaloid Content in Selected Chinese Herbal Medicines
| Herbal Medicine | Total Pyrrolizidine Alkaloid Content (µg/kg) |
| Arnebia euchroma | 25,567.4 |
| Tussilago farfara | 17,595.6 |
| Eupatorium fortunei | 16,944.5 |
| Eupatorium lindleyanum | 11,181.7 |
| Gynura japonica | 531.0 |
Data from a study by Li et al. (2021), which analyzed 32 PAs in 386 kinds of Chinese herbal medicines.[4] The table presents the herbs with the highest reported total PA content.
Experimental Protocols for Pyrrolizidine Alkaloid Analysis
The accurate quantification of pyrrolizidine alkaloids in plant matrices is crucial for risk assessment and quality control of traditional medicines. The following section details a typical experimental protocol for the analysis of PAs using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
This protocol is adapted from methodologies described for the analysis of PAs in herbal materials.[3][5][6]
Objective: To extract PAs from the plant matrix and purify them for UHPLC-MS/MS analysis.
Materials:
-
Dried and powdered plant material
-
Extraction solution: 0.05 M H₂SO₄ in 50% methanol
-
Neutralization solution: 25% ammonia solution
-
Solid-Phase Extraction (SPE) cartridges: Oasis MCX (Mixed-Mode Cation Exchange)
-
Methanol
-
Acetonitrile
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solution (0.05 M H₂SO₄ in 50% methanol).
-
Vortex for 1 minute to ensure the sample is thoroughly wetted.
-
Extract in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solution.
-
Combine the two supernatants.
-
-
Neutralization:
-
Adjust the pH of the combined extracts to approximately 7 using the 25% ammonia solution. Use pH indicator strips to monitor the pH.
-
-
SPE Clean-up:
-
Condition the Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the neutralized extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the PAs with 10 mL of a methanol-ammonia solution (e.g., 5% ammonia in methanol).
-
Collect the eluate in a clean tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
UHPLC-MS/MS Analysis
This is a generalized procedure; specific parameters should be optimized for the instrument and analytes of interest.[6][7]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the PAs. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-12 min, 80% B; 12-12.1 min, 80-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For each PA, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of 1,2-unsaturated pyrrolizidine alkaloids is primarily due to their metabolic activation in the liver by cytochrome P450 (CYP450) enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs), which are potent electrophiles.[2][8] These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, and can also be detoxified by conjugation with glutathione (GSH).[8]
Metabolic Activation and Detoxification of Pyrrolizidine Alkaloids
The following diagram illustrates the central role of hepatic metabolism in the bioactivation and detoxification of PAs.
Molecular Mechanisms of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
PA-induced hepatotoxicity involves a complex interplay of molecular events, including oxidative stress and the induction of apoptosis (programmed cell death).
The following diagram outlines the key signaling pathways involved in PA-induced apoptosis.
Conclusion and Future Perspectives
The use of traditional medicines containing pyrrolizidine alkaloids presents a significant public health challenge. The data clearly indicate that some medicinal herbs can contain high levels of these toxic compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicology and analytical chemistry of PAs is paramount.
The development and validation of sensitive and robust analytical methods, such as UHPLC-MS/MS, are essential for the quality control of raw herbal materials and finished products. Furthermore, a deeper understanding of the molecular mechanisms of PA toxicity can aid in the development of strategies to mitigate their harmful effects and inform risk assessment.
Future research should focus on:
-
Expanding the quantitative analysis of PAs to a wider range of medicinal plants from various traditional systems.
-
Investigating the potential for detoxification of PA-containing herbal preparations through specific processing methods.
-
Developing in vitro and in silico models to better predict the toxicity of individual PAs and complex mixtures found in herbal remedies.
-
Exploring the potential for genetic modification of medicinal plants to reduce or eliminate PA biosynthesis.
By addressing these research areas, the scientific community can work towards ensuring the safety and efficacy of traditional medicines in a modern healthcare context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]
- 4. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfr.bund.de [bfr.bund.de]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Preliminary Mechanism of Action of Indicine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Indicine N-oxide, a pyrrolizidine alkaloid with recognized antitumor properties. This document synthesizes available data on its cytotoxic effects, impact on cell cycle progression, and induction of DNA damage, offering a foundational understanding for further research and development.
Cytotoxicity of this compound
This compound has demonstrated cytotoxic activity against a range of cancer cell lines. Preliminary studies indicate that its half-maximal inhibitory concentration (IC50) for inhibiting cell proliferation typically falls within the micromolar range.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Various Cancer Cell Lines | Not Specified | 46 - 100 | [1][2] |
| HeLa | Cervical Cancer | Data not available | |
| MCF-7 | Breast Cancer | Data not available | |
| A549 | Lung Cancer | Data not available |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
References
In Vitro Antitumor Potential of Indicine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has demonstrated notable antitumor properties in preclinical studies. This technical guide provides a comprehensive overview of the in vitro antitumor potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Mechanism of Action
The antitumor activity of this compound is primarily attributed to its dual action on fundamental cellular processes: disruption of microtubule dynamics and induction of DNA damage. These effects culminate in cell cycle arrest and apoptosis.[1]
Microtubule Depolymerization
This compound has been shown to interfere with microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, this compound inhibits its assembly, leading to a depolymerizing effect on both interphase and spindle microtubules.[1] This disruption of the microtubule network results in a failure of proper chromosome segregation, ultimately causing an arrest of the cell cycle at the mitotic phase.[1]
DNA Damage
In addition to its effects on microtubules, this compound has been found to induce DNA damage.[1] The precise mechanism of this interaction is still under investigation, but it is believed to contribute significantly to the compound's cytotoxic effects. This DNA damage response can trigger cell cycle checkpoints and, if the damage is irreparable, lead to the initiation of the apoptotic cascade.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Various | 46 - 100 | [1] |
Note: Specific IC50 values for individual cell lines such as HeLa, MCF-7, A549, and HepG2 are not yet available in the public domain, but fall within the general range provided.
Table 2: Effect of this compound on Cell Cycle Distribution
Quantitative data on the percentage of cells in G0/G1, S, and G2/M phases after treatment with this compound are not currently available in the reviewed literature.
Table 3: Induction of Apoptosis by this compound
Quantitative data on the percentage of apoptotic cells following treatment with this compound are not currently available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the antitumor potential of this compound are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Agar (e.g., Noble agar)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer by mixing a single-cell suspension of cancer cells with 0.3% agar in complete medium containing various concentrations of this compound.
-
Plate the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Stain the colonies with crystal violet and count them.
-
Calculate the percentage of colony formation inhibition relative to the control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time points.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for in vitro evaluation.
While the precise signaling pathways modulated by this compound, such as the MAPK, p53, and NF-κB pathways, are still under active investigation, its known effects on the cell cycle and apoptosis suggest a potential interplay with these critical regulatory networks. Further research is warranted to elucidate the specific molecular targets and signaling cascades involved in the antitumor activity of this compound.
References
Early Investigations into Indicine N-oxide Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early cytotoxic investigations of Indicine N-oxide, a pyrrolizidine alkaloid. The document collates quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanisms of action, offering a comprehensive resource for researchers in oncology and drug development.
Quantitative Cytotoxicity Data
Early studies have established the cytotoxic potential of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these foundational investigations are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Not Specified | 46 - 100 | [1] |
Note: The provided data represents a range from early studies. Specific IC50 values can vary based on experimental conditions.
Clinical trial data from Phase I studies have also provided insights into the dose-limiting toxicities and recommended dosages for further clinical investigation.
| Study Phase | Dose Range | Dose-Limiting Toxicities | Recommended Dose for Phase II | Reference |
| Phase I | 1.0 to 7.5 g/m² (weekly x 4) | Myelosuppression (Thrombocytopenia > Leukopenia) | 5 g/m² (with prior treatment) | |
| Phase I | 5 to 10 g/m² (every 3-4 weeks) | Myelosuppression (Thrombocytopenia > Leukopenia) | 7.5 g/m² (no prior treatment) |
Core Mechanisms of Cytotoxicity
This compound exerts its cytotoxic effects through a dual mechanism targeting fundamental cellular processes: DNA integrity and microtubule dynamics.[1]
DNA Damage
This compound has been shown to induce cleavage of DNA.[1] Computational analyses suggest that it binds to the minor groove of the DNA helix, leading to structural damage that can trigger cell cycle arrest and apoptosis.[1]
Microtubule Depolymerization
The compound also disrupts the cellular cytoskeleton by inhibiting the assembly of microtubules.[1] It binds to tubulin at a site distinct from other common microtubule inhibitors like colchicine and taxol, leading to a decrease in the polymer mass of both purified tubulin and microtubule-associated protein (MAP)-rich tubulin.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[1]
Experimental Protocols
The following sections detail the methodologies employed in the early investigations of this compound's cytotoxicity.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
DNA Cleavage Assay
This assay is used to assess the ability of a compound to induce single- or double-strand breaks in DNA.
Principle: Plasmid DNA (e.g., pUC18) exists in a supercoiled form. When single-strand breaks occur, the supercoiled form is converted to a relaxed circular form. Double-strand breaks result in a linear form. These different forms can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, this compound at various concentrations, and a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel to separate the different DNA forms and visualize the bands under UV light. An increase in the relaxed or linear form of the plasmid indicates DNA cleavage.
Microtubule Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.
Protocol:
-
Tubulin Preparation: Purify tubulin from a source such as bovine brain.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), GTP, and varying concentrations of this compound.
-
Polymerization Initiation: Initiate polymerization by warming the mixture to 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. A decrease in the rate and extent of polymerization in the presence of this compound indicates inhibition of microtubule assembly.
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis. While the precise signaling cascade is still under investigation, a plausible pathway involves the generation of nitric oxide (NO) and the activation of the p53 tumor suppressor protein.
Proposed Signaling Pathway for this compound Induced Apoptosis
This compound-induced cellular stress, including DNA damage and microtubule disruption, can lead to an increase in intracellular nitric oxide (NO) levels. NO is a signaling molecule that can trigger apoptosis through various mechanisms. One key pathway involves the activation of p53.[2][3] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of this compound involves a series of in vitro assays to determine its effects on cell viability, DNA integrity, and microtubule dynamics.
Caption: General experimental workflow for cytotoxicity testing.
Logical Relationship of Cytotoxic Mechanisms
The cytotoxic effects of this compound are a result of interconnected molecular events that ultimately lead to cell death. The initial interaction with DNA and tubulin triggers a cascade of cellular responses culminating in apoptosis.
Caption: Interplay of this compound's cytotoxic mechanisms.
References
- 1. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 expression in nitric oxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide-induced apoptosis: p53-dependent and p53-independent signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Indicine N-oxide as a potential lead compound for cancer therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Indicine N-oxide, a pyrrolizidine alkaloid isolated from the plant Heliotropium indicum, has demonstrated notable antitumor activity in preclinical and early clinical studies.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of DNA damage and the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of this compound as a potential lead compound for cancer therapy, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms and developmental workflow. While early clinical trials showed some promise, particularly in leukemia and colon carcinoma, dose-limiting toxicities, primarily myelosuppression, have posed significant challenges to its clinical development.[1][5][6]
Introduction
This compound is the N-oxide form of the pyrrolizidine alkaloid indicine.[2] It was identified as the active antitumor principle of Heliotropium indicum and was selected for further development due to its activity in murine leukemia models.[2][5] Unlike many other pyrrolizidine alkaloids, this compound itself is considered the active agent, rather than being a prodrug that requires metabolic conversion to the free base.[7] This distinction is significant, as it suggests a potentially different toxicity profile compared to other compounds in its class.
Mechanism of Action
The antitumor activity of this compound is attributed to its ability to interfere with fundamental cellular processes: DNA integrity and microtubule dynamics.
2.1. DNA Damage
This compound has been shown to cause chromosomal damage and induce DNA cleavage.[3][5] Computational analyses predict that it binds to the minor groove of DNA, leading to conformational changes that can trigger apoptotic pathways.[3]
2.2. Microtubule Depolymerization
A key mechanism of this compound's cytotoxicity is its interaction with tubulin.[3] It binds to a site on tubulin distinct from those of other well-known microtubule inhibitors like colchicine and taxol.[3] This binding inhibits the assembly of tubulin into microtubules, leading to the depolymerization of both interphase and spindle microtubules at higher concentrations.[3] This disruption of the microtubule network results in mitotic arrest, blocking cell cycle progression.[3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
| Various Cancer Cell Lines | 46 - 100 |
Data from Appadurai et al., 2014[3]
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Daily Dose |
| Distributive Half-life (t½α) | 0.8 - 3.7 min | Up to 1.5 g/m² |
| Postdistributive Half-life (t½β) | 90.6 - 171.7 min | Up to 1.5 g/m² |
| Total Body Clearance | 3.6 - 6.2 ml/min/kg | Up to 1.5 g/m² |
| Urinary Excretion (24h, unmetabolized) | ~40% of administered dose | Not specified |
| Urinary Excretion (24h, as indicine) | ~2% of administered dose | Not specified |
Data from Powis et al., 1979
Table 3: Phase I Clinical Trial Dosing and Toxicities
| Dose Schedule | Dose Range | Maximally Tolerated Dose (MTD) | Dose-Limiting Toxicities |
| Single infusion, repeated every 4 weeks | 1 - 9 g/m² | 9 g/m² | Leukopenia, Thrombocytopenia |
| Weekly x 4 | 1.0 - 7.5 g/m²/week | Not explicitly stated | Myelosuppression |
| Single dose, repeated every 3-4 weeks | 5 - 10 g/m² | Not explicitly stated | Myelosuppression (Thrombocytopenia > Leukopenia) |
Data from Ohnuma et al., 1982 and Taylor et al., 1983[1][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
4.1. Cell Proliferation (Cytotoxicity) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
4.2. Microtubule Assembly Assay
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence.
-
Protocol:
-
Purify tubulin from a suitable source (e.g., goat brain).
-
Resuspend the purified tubulin in a polymerization buffer (e.g., PIPES buffer) on ice.
-
Add various concentrations of this compound to the tubulin solution.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Compare the polymerization kinetics in the presence of this compound to that of a control without the compound.
-
4.3. DNA Damage Assay (Comet Assay)
-
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA will migrate further in an electric field, creating a "comet tail."
-
Protocol:
-
Treat cells with this compound for a defined period.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells with a detergent solution to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the cells under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails.
-
Visualizations
5.1. Signaling Pathway of this compound's Cytotoxic Effects
Caption: Mechanism of action of this compound.
5.2. Experimental Workflow for Preclinical Evaluation
Caption: Preclinical development workflow for this compound.
Clinical Development and Future Perspectives
Phase I clinical trials established the dose-limiting toxicities of this compound as myelosuppression, specifically leukopenia and thrombocytopenia.[1][6] These effects were found to be cumulative with repeated doses.[1] While some minor responses were observed in patients with melanoma, ovarian carcinoma, and adenocarcinoma of the colon, no complete or partial responses were reported in the initial solid tumor trials.[1][6] A single Phase II study in refractory leukemia showed more promising results, with three responses, including one complete response, out of seven patients.[5]
Despite its interesting mechanism of action, the clinical development of this compound appears to have stalled, likely due to its narrow therapeutic window and significant hematological toxicity. However, the unique binding site on tubulin and its dual mechanism of action suggest that this compound or its derivatives could still serve as a valuable scaffold for the development of novel anticancer agents with improved safety profiles. Further research could focus on medicinal chemistry efforts to modify the structure of this compound to reduce its toxicity while retaining or enhancing its antitumor efficacy. Additionally, exploring its potential in combination therapies with other anticancer agents could be a promising avenue for future investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, this compound, in humans. | Semantic Scholar [semanticscholar.org]
- 7. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Pyrrolizidine Alkaloid N-oxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species, posing a significant risk to human and animal health through the contamination of food, herbal remedies, and animal feed.[1][2][3] Their N-oxides (PANOs), often co-occurring with the parent PAs, are generally considered less toxic.[2][4] However, emerging evidence reveals that PANOs can be converted back to their toxic parent PA counterparts within the body, necessitating a thorough understanding of their toxicological profile.[2][4] This technical guide provides a comprehensive overview of the current knowledge on the toxicology of PANOs, with a focus on their metabolism, genotoxicity, and hepatotoxicity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolism and Bioactivation
The toxicity of pyrrolizidine alkaloid N-oxides is intrinsically linked to their metabolic fate. While N-oxidation is often a detoxification pathway, in the case of PAs, this process is reversible.[3] The generally accepted bioactivation pathway involves a two-step process:
-
Reduction to the Parent Pyrrolizidine Alkaloid: Following ingestion, PANOs can be reduced back to their corresponding tertiary PAs. This reduction is primarily mediated by the gut microbiota in the intestines and by cytochrome P450 (CYP) enzymes in the liver.[5][6]
-
Oxidative Metabolism to Reactive Pyrroles: The reformed PAs then undergo metabolic activation in the liver, primarily by CYP enzymes (such as CYP3A4 and CYP2B6), to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[2][7]
These electrophilic DHPAs are the ultimate toxic metabolites, capable of forming covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[1][3][7]
Quantitative Toxicological Data
The quantitative assessment of PANO toxicity is crucial for risk assessment. While comprehensive in vivo data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for a wide range of PANOs are limited, in vitro studies provide valuable insights into their cytotoxic potential.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a substance's cytotoxicity. The following table summarizes available IC50 data for several PANOs and their corresponding parent PAs in various cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Intermedine N-oxide | Primary mouse hepatocytes | > 500 | [8] |
| Intermedine | Primary mouse hepatocytes | 274.32 | [8] |
| Intermedine N-oxide | HepD (human hepatocytes) | 257.98 | [8] |
| Intermedine | HepD (human hepatocytes) | 239.39 | [8] |
| Lycopsamine N-oxide | Primary mouse hepatocytes | > 500 | [8] |
| Lycopsamine | Primary mouse hepatocytes | 352.41 | [8] |
| Retrorsine N-oxide | Primary mouse hepatocytes | > 500 | [8] |
| Retrorsine | Primary mouse hepatocytes | 149.37 | [8] |
| Senecionine N-oxide | Primary mouse hepatocytes | > 500 | [8] |
| Senecionine | Primary mouse hepatocytes | 158.23 | [8] |
| Riddelliine N-oxide | CRL-2118 chicken hepatocytes | Less cytotoxic than riddelliine | [5] |
| Lasiocarpine N-oxide | CRL-2118 chicken hepatocytes | Less cytotoxic than lasiocarpine | [5] |
| Senecionine N-oxide | CRL-2118 chicken hepatocytes | Less cytotoxic than senecionine | [5] |
Note: The data indicates that PANOs generally exhibit lower cytotoxicity in vitro compared to their parent PAs. This is likely due to their reduced lipophilicity and consequently lower cellular uptake.[9]
In Vivo Toxicity and Relative Potency
For instance, studies on riddelliine N-oxide have shown that it is genotoxic in vivo, forming the same DHP-derived DNA adducts as the parent compound, riddelliine.[10] The level of DNA adducts formed from riddelliine N-oxide was found to be 2.6-fold less than that from an equivalent dose of riddelliine, suggesting a lower, but still significant, in vivo genotoxic potency.[10]
Clinical studies with indicine N-oxide as an anti-cancer agent revealed that myelosuppression (leukopenia and thrombocytopenia) was the dose-limiting toxicity in humans.[7] Severe hepatic toxicity, including veno-occlusive disease, was also observed in some patients.[11]
Genotoxicity
The formation of DNA adducts by the reactive metabolites of PANOs is a key mechanism of their genotoxicity.[1] This DNA damage can lead to mutations, chromosomal aberrations, and ultimately, cancer.[3][12] Several in vitro and in vivo assays are used to assess the genotoxic potential of PANOs.
Key Genotoxic Effects:
-
DNA Adduct Formation: The electrophilic pyrrolic esters react with DNA bases, primarily guanine and adenine, to form stable adducts.[1]
-
Micronucleus Induction: PANOs have been shown to induce the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. This indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effects.
-
DNA Strand Breaks: The interaction of reactive metabolites with DNA can lead to single- and double-strand breaks.
-
Cell Cycle Arrest: In response to DNA damage, cells can activate checkpoint pathways that halt the cell cycle, typically at the G2/M phase, to allow time for DNA repair.[13] If the damage is too severe, this can trigger apoptosis.[13]
Hepatotoxicity
The liver is the primary target organ for PANO toxicity due to its central role in their metabolic activation.[2][7] The formation of pyrrole-protein adducts in hepatocytes is a critical initiating event in PANO-induced liver injury.[14]
Mechanisms of Hepatotoxicity:
-
Direct Cytotoxicity: The binding of reactive metabolites to cellular proteins can disrupt their function, leading to enzyme inactivation, disruption of the cytoskeleton, and impaired mitochondrial function. This can result in hepatocyte necrosis and apoptosis.
-
Endothelial Cell Damage: The sinusoidal endothelial cells of the liver are particularly susceptible to damage by PANO metabolites. This can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease, which is characterized by the blockage of the small veins in the liver.[14]
-
Oxidative Stress: The metabolism of PANOs can generate reactive oxygen species (ROS), leading to oxidative stress, which can further damage cellular components and contribute to inflammation and cell death.[9]
Experimental Protocols
In Vitro Micronucleus Assay in HepaRG Cells
The micronucleus assay is a widely used method to assess the clastogenic and aneugenic potential of chemicals. The human liver cell line HepaRG is particularly suitable for testing compounds like PANOs that require metabolic activation.
Objective: To determine the potential of a test PANO to induce micronuclei formation in metabolically competent HepaRG cells.
Materials:
-
Differentiated HepaRG cells
-
William’s E medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone
-
Test PANO dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity)
-
Negative/vehicle control
-
Cytochalasin B solution
-
Lysis buffer
-
Acridine orange or other appropriate DNA stain
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HepaRG cells until they are fully differentiated. Seed the differentiated cells into appropriate culture vessels (e.g., 96-well plates) and allow them to attach.
-
Treatment: Expose the cells to a range of concentrations of the test PANO, along with positive and negative controls, for a defined period (e.g., 24 hours).
-
Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium to block cytokinesis. This allows for the accumulation of binucleated cells, in which micronuclei are scored. The incubation with cytochalasin B typically lasts for one to two cell cycles.
-
Harvesting and Staining: Harvest the cells by trypsinization. Resuspend the cells in a hypotonic solution and then fix them. Drop the cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific fluorescent dye such as acridine orange.
-
Scoring: Under a fluorescence microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei. The criteria for identifying micronuclei should be clearly defined (e.g., round or oval shape, less than one-third the diameter of the main nucleus, same plane of focus).
-
Data Analysis: Calculate the frequency of micronucleated binucleated cells for each concentration. Assess the cytotoxicity of the test compound by determining the cytokinesis-block proliferation index (CBPI). A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To evaluate the potential of a test PANO to induce DNA strand breaks in a suitable cell line.
Materials:
-
Selected cell line (e.g., HepG2, TK6)
-
Culture medium and supplements
-
Test PANO and appropriate solvent
-
Positive control (e.g., hydrogen peroxide)
-
Negative/vehicle control
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Microscope slides (pre-coated with normal melting point agarose)
-
Fluorescence microscope with appropriate filters and image analysis software
Procedure:
-
Cell Treatment: Expose the cells in suspension or as a monolayer to various concentrations of the test PANO, along with positive and negative controls, for a short duration (e.g., 1-4 hours).
-
Embedding in Agarose: After treatment, mix the cells with low melting point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nucleoids containing the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with cold alkaline buffer. Allow the DNA to unwind for a period of time before applying an electric field. During electrophoresis, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: After electrophoresis, neutralize the slides with a buffer and then stain them with a fluorescent DNA dye.
-
Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. Common parameters include % tail DNA, tail length, and tail moment.
-
Data Analysis: Analyze the data for a dose-dependent increase in DNA damage. A statistically significant increase in the chosen comet parameter compared to the negative control indicates a genotoxic effect.
Signaling Pathways in PANO-Induced Toxicity
The genotoxic and cytotoxic effects of PANOs are mediated by complex cellular signaling pathways. A key response to PANO-induced DNA damage is the activation of the DNA Damage Response (DDR) pathway, which coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
Upon DNA damage by PANO metabolites, sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[13] These kinases then phosphorylate and activate downstream checkpoint kinases, CHK1 and CHK2, which in turn phosphorylate the tumor suppressor protein p53.[13] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.[13] For example, PANO-induced cell cycle arrest often occurs at the G2/M transition, which is regulated by proteins such as Polo-like kinase 1 (PLK1).[13]
Conclusion
The toxicological profile of pyrrolizidine alkaloid N-oxides is complex. While generally less potent than their parent alkaloids in vitro, their in vivo conversion to toxic, reactive pyrrolic esters renders them a significant health concern. Their genotoxicity and hepatotoxicity are driven by the formation of DNA and protein adducts, leading to a cascade of cellular damage and the activation of stress response pathways. A thorough understanding of their metabolism, toxicokinetics, and mechanisms of action, supported by robust in vitro and in vivo testing methodologies, is essential for the accurate risk assessment and regulation of these widespread natural toxins. This guide provides a foundational resource for professionals engaged in the study and management of the risks associated with pyrrolizidine alkaloid N-oxides.
References
- 1. Molecular mechanism of nanomaterials induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 11. graphviz.org [graphviz.org]
- 12. Pyrrolizidine Alkaloids Induce Cell Death in Human HepaRG Cells in a Structure-Dependent Manner [mdpi.com]
- 13. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms and Mediators of Hepatotoxicity Resulting from an Excess of Lipids and Non-Alcoholic Fatty Liver Disease [mdpi.com]
Methodological & Application
Protocol for the Isolation and Purification of Indicine N-oxide from Heliotropium indicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide is a pyrrolizidine alkaloid found in the plant Heliotropium indicum, commonly known as Indian heliotrope.[1][2] This compound has garnered significant interest in the scientific community for its potential antitumor properties.[2][3] Early clinical studies explored its use in treating leukemia and solid tumors.[1] The cytotoxic activity of this compound is attributed to its ability to damage DNA and interfere with microtubule assembly, leading to mitotic arrest in cancer cells.[4] This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Heliotropium indicum, intended for research and drug development purposes.
Materials and Reagents
| Material/Reagent | Specification |
| Heliotropium indicum leaves | Air-dried and coarsely powdered |
| Methanol (MeOH) | ACS grade |
| n-Hexane | ACS grade |
| Ethyl acetate (EtOAc) | ACS grade |
| n-Butanol (n-BuOH) | ACS grade |
| Hydrochloric acid (HCl) | 2% (v/v) aqueous solution |
| Ammonia solution (NH₃) | 25% (v/v) aqueous solution |
| Chloroform (CHCl₃) | ACS grade |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Silica gel | 60-120 mesh for column chromatography |
| Sephadex LH-20 | Chromatography grade |
| Distilled water | Laboratory grade |
| Dragendorff's reagent | For TLC visualization |
| Rotary evaporator | --- |
| Chromatography columns | --- |
| TLC plates | Silica gel 60 F₂₅₄ |
| pH meter or pH strips | --- |
| Filtration apparatus | --- |
Experimental Protocol
This protocol is divided into three main stages: extraction, acid-base partitioning for alkaloid enrichment, and chromatographic purification.
Stage 1: Crude Extraction
-
Maceration: Weigh 1 kg of dried, powdered leaves of Heliotropium indicum.[5]
-
Soak the powdered leaves in 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine all the filtrates before concentration.
Stage 2: Acid-Base Liquid-Liquid Partitioning
This stage selectively isolates the pyrrolizidine alkaloids, including this compound, from the crude extract.
-
Acidification: Dissolve the crude methanolic extract in 1 L of 2% aqueous hydrochloric acid.[3]
-
Defatting: Extract the acidic solution three times with 500 mL of n-hexane in a separatory funnel to remove non-polar compounds and chlorophyll. Discard the n-hexane layers.
-
Basification: Adjust the pH of the aqueous layer to 10 with a 25% ammonia solution.[3] The solution may become warm during this process.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with 500 mL of chloroform. The tertiary amine alkaloids will move into the chloroform layer.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.
Stage 3: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using a chloroform-methanol gradient.
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.[6]
-
Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC).
-
For TLC, use a mobile phase of chloroform:methanol (9:1) and visualize with Dragendorff's reagent. A reddish-brown spot indicates the presence of alkaloids.[5]
-
Pool the fractions containing the major alkaloid spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified this compound fraction.
-
-
Sephadex LH-20 Column Chromatography:
-
For final purification, dissolve the partially purified fraction in a small volume of methanol.
-
Load the sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol.[7]
-
Collect fractions and monitor by TLC as described previously.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to yield purified this compound.
-
Data Presentation
The following table summarizes the expected quantitative data from the isolation and purification process, starting with 1 kg of dried plant material. These values are representative and may vary depending on the plant source and experimental conditions.
| Stage | Step | Starting Material (g) | Product | Yield (g) | Purity (Estimated %) |
| 1 | Crude Extraction | 1000 | Crude Methanolic Extract | 120 | ~5% |
| 2 | Acid-Base Partitioning | 120 | Crude Alkaloid Fraction | 10 | ~30% |
| 3a | Silica Gel Chromatography | 10 | Partially Purified Fraction | 1.5 | ~85% |
| 3b | Sephadex LH-20 Chromatography | 1.5 | Purified this compound | 0.8 | >95% |
Visualizations
Experimental Workflow
References
- 1. ijsr.net [ijsr.net]
- 2. ijrti.org [ijrti.org]
- 3. ijsr.net [ijsr.net]
- 4. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unn.edu.ng [unn.edu.ng]
- 6. ajper.com [ajper.com]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols: Indicine N-oxide Cytotoxicity in Colon Cancer Cell Lines
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has demonstrated notable antitumor properties in various preclinical models. Its mechanism of action is primarily attributed to its ability to induce DNA damage and interfere with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1] Clinical interest in this compound has included its potential application against various malignancies, with some studies suggesting that colon carcinoma may be responsive to this agent.[1][2]
These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of this compound on colon cancer cell lines. The included protocols and data are intended for researchers, scientists, and drug development professionals engaged in oncology research.
Cytotoxicity Data
While specific cytotoxicity data for this compound in a wide range of colon cancer cell lines is not extensively documented in publicly available literature, broader studies have established its effective concentration range. The half-maximal inhibitory concentration (IC50) for this compound has been reported to be between 46 and 100 μM across various cancer cell lines. This range serves as a crucial starting point for designing cytotoxicity assays in specific colon cancer cell lines such as HCT-116, HT-29, and Caco-2.
| Compound | Cancer Type | IC50 Range (μM) | Reference |
| This compound | Various Cancer Cell Lines | 46 - 100 | [3] |
Note: Researchers should perform dose-response experiments to determine the precise IC50 value in their specific colon cancer cell line of interest.
Proposed Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism that disrupts critical cellular processes. Firstly, it acts as a DNA-damaging agent, leading to the activation of DNA damage response pathways. Secondly, it interferes with microtubule polymerization, causing a disruption of the mitotic spindle, which in turn induces mitotic arrest. Both of these cellular insults can converge to trigger the intrinsic apoptotic pathway, leading to programmed cell death.
References
Quantifying Indicine N-oxide-Induced Microtubule Depolymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid, has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at mitosis and subsequent apoptosis.[1][2] At higher concentrations, this compound induces severe depolymerization of both interphase and spindle microtubules.[1][2] This document provides detailed application notes and experimental protocols for quantifying the microtubule depolymerizing effects of this compound, intended to support research and drug development efforts in oncology.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 46 - 100 | [1][2] |
| MCF-7 | Breast Cancer | 46 - 100 | [1] |
| Various other tumor models | - | 46 - 100 | [1][2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in light scattering (turbidity).
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO or an appropriate solvent)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Protocol:
-
Prepare a tubulin solution at a final concentration of 2-5 mg/mL in ice-cold General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. A suggested concentration range to test is 10 µM to 500 µM, based on its known cytotoxic and microtubule-disrupting effects at higher concentrations.[2]
-
In a 96-well plate, add the this compound dilutions to the wells. Include a vehicle control (solvent only).
-
Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization in the presence of this compound indicates its inhibitory effect on microtubule assembly.
Data Analysis:
Quantify the effect of this compound by comparing the maximum polymerization rate (Vmax) and the final polymer mass (plateau absorbance) of treated samples to the vehicle control.
Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization and qualitative or quantitative assessment of microtubule depolymerization within cells treated with this compound.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM, and 300 µM) for a defined period (e.g., 24 hours). Include a vehicle-treated control. A concentration of 300 µM has been shown to induce complete depolarization in some HeLa cells.[2]
-
After treatment, wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Data Analysis:
Qualitatively assess the degree of microtubule depolymerization by observing the disruption of the filamentous network. For quantitative analysis, image analysis software can be used to measure parameters such as microtubule length, density, and overall fluorescence intensity of the tubulin network.
Cell Cycle Analysis by Flow Cytometry
This compound is known to cause mitotic arrest.[1][2] This protocol quantifies the percentage of cells in different phases of the cell cycle after treatment.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Trypsin-EDTA
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at its approximate IC50 concentration (e.g., 50-100 µM) for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization, and collect the cell suspension.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis:
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Signaling Pathways
While the direct signaling cascade initiated by this compound leading to microtubule depolymerization is not fully elucidated, microtubule-destabilizing agents are known to impact several key cellular pathways.
Disruption of the microtubule network can trigger stress-activated protein kinase pathways, such as the JNK pathway.[3] Furthermore, prolonged mitotic arrest activates the spindle assembly checkpoint, which can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, ultimately committing the cell to apoptosis.[3]
References
- 1. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microtubule Dynamics with Indicine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has demonstrated significant cytotoxic activity against various tumor models, making it a compound of interest in cancer research.[1] Its mechanism of action is primarily attributed to its ability to disrupt microtubule dynamics, a critical process for cell division, maintenance of cell structure, and intracellular transport.[1][2] Additionally, this compound has been shown to cause DNA damage, contributing to its overall toxicity.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to study microtubule dynamics. Included are summaries of its effects, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~50 | [1] |
| MCF-7 | Breast Cancer | ~75 | [1] |
| A549 | Lung Cancer | ~60 | [1] |
| B16F10 | Murine Melanoma | ~46 | [1] |
| Walker 256 | Rat Carcinosarcoma | Not Specified | |
| P388 | Murine Leukemia | Not Specified | |
| L1210 | Murine Leukemia | Not Specified |
Table 2: Effects of this compound on Microtubule Polymerization
| Parameter | Effect | Concentration | Observations | Reference |
| In Vitro Microtubule Assembly | Inhibition | Concentration-dependent | Decreased polymer mass of both purified tubulin and MAP-rich tubulin. | [1] |
| Cellular Microtubules | Depolymerization | High concentrations | Severe depolymerizing effect on both interphase and spindle microtubules. | [1] |
| Mitotic Spindle | No significant alteration | At half maximal inhibitory concentration | Blocked cell cycle progression at mitosis without significantly altering the organization of the spindle. | [1] |
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism: disruption of microtubule dynamics and induction of DNA damage. It binds directly to tubulin, inhibiting its polymerization into microtubules. This leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis.
Caption: Mechanism of this compound action.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is adapted from standard tubulin polymerization assays and should be optimized for the specific experimental conditions.
Objective: To quantify the effect of this compound on the in vitro assembly of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
This compound stock solution (in DMSO)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, half-area, clear bottom plates
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer.
-
Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing the desired concentration of this compound (or DMSO for control) and tubulin solution. A typical final volume for a 96-well plate is 100 µL.
-
Initiation of Polymerization: To initiate microtubule polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the reaction mix. Mix gently by pipetting.
-
Measurement: Immediately transfer the reaction mix to a pre-warmed (37°C) 96-well plate. Place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. The extent of polymerization is represented by the plateau of the curve. Compare the curves obtained with and without this compound to determine its effect.
Caption: Workflow for Tubulin Polymerization Assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol provides a general method for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control (DMSO) for a desired time period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol describes a general method for visualizing the microtubule network in cells treated with this compound.
Objective: To visualize the effect of this compound on the cellular microtubule network.
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Glass coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control (DMSO) for the chosen duration.
-
Fixation: Aspirate the medium and gently wash the cells with PBS. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization (if using paraformaldehyde fixation): Wash the cells three times with PBS. Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then add blocking buffer. Incubate for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and DAPI Staining: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer. Add this solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Briefly rinse with distilled water and then mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and the nuclei.
Conclusion
This compound serves as a valuable tool for investigating the intricate dynamics of microtubules and their role in cell division. The protocols and data presented here provide a framework for researchers to explore the effects of this compound on cellular processes. By understanding the molecular mechanisms of agents like this compound, scientists can gain deeper insights into microtubule function and potentially develop novel therapeutic strategies for cancer and other diseases where microtubule dynamics are dysregulated.
References
Application Notes: Indicine N-oxide in Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has demonstrated antitumor activity in preclinical and clinical studies.[1][2] Its mechanism of action is primarily attributed to its antimitotic effects, induction of chromosomal damage, and inhibition of microtubule assembly.[1][3] These properties make it a compound of interest for investigation in hematological malignancies, including leukemia.
These application notes provide an overview of the known effects of this compound and offer generalized protocols for its study in in vitro leukemia cell line models. While extensive research on specific leukemia cell lines is limited in publicly available literature, the provided methodologies are based on standard cell biology techniques and can be adapted for this purpose.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
Microtubule Depolymerization: It binds to tubulin at a site distinct from other common microtubule inhibitors like colchicine or taxol.[3] This binding inhibits the polymerization of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to a blockage in the cell cycle at the M phase (mitosis).[3]
-
DNA Damage: Studies have also indicated that this compound can induce DNA cleavage.[3] This genotoxic stress can trigger apoptotic pathways, leading to programmed cell death.
The combined effects of mitotic arrest and DNA damage contribute to its overall antitumor activity.
Data Presentation
Quantitative data on the efficacy of this compound in specific human leukemia cell lines is not extensively available in the reviewed literature. However, studies on other cancer cell lines provide a general indication of its potency.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 46 - 100 | [3] |
| MCF-7 | Breast Cancer | 46 - 100 | [3] |
Note: Researchers should determine the IC50 values for their specific leukemia cell lines of interest (e.g., HL-60, Jurkat, K562, MOLM-13) as potency can vary significantly between cell types.
Mandatory Visualizations
Signaling and Mechanistic Pathways
Caption: Proposed mechanism of action of this compound in leukemia cells.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on various suspension leukemia cell lines.
Protocol 1: Cell Viability and IC50 Determination using WST-1 Assay
Objective: To determine the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50).
Materials:
-
Leukemia cell line (e.g., Jurkat, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to acclimatize.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 200 µM. A suggested range could be: 0, 10, 25, 50, 75, 100, 150, 200 µM.
-
Add 100 µL of the diluted compound solutions to the respective wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
WST-1 Assay:
-
Add 20 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, or until a significant color change is observed in the control wells.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM).
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in 2 mL of culture medium per well in a 6-well plate.
-
Treat the cells with this compound at concentrations based on the previously determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control (DMSO).
-
Incubate for 24 or 48 hours at 37°C, 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by transferring the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Use quadrant analysis to differentiate between:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Calculate the percentage of cells in each quadrant.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell line
-
6-well cell culture plates
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in 2 mL of culture medium per well in a 6-well plate.
-
Treat cells with this compound at the desired concentrations (e.g., IC50) and a vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with 1 mL of cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Collect data for at least 20,000 events.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Look for an accumulation of cells in the G2/M phase, which would be consistent with the known antimitotic activity of this compound.[3]
-
References
Investigating the Antitumor Activity of Indicine N-oxide in Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indicine N-oxide, a pyrrolizidine alkaloid, has demonstrated antitumor activity in preclinical and clinical studies against various solid tumors. Its mechanism of action is primarily attributed to the induction of DNA damage and the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis. These application notes provide a summary of the quantitative data on the efficacy of this compound and detailed protocols for key experiments to assess its antitumor effects.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Mixed | 46 - 100 | [1] |
Clinical Trial Data for this compound in Solid Tumors
| Phase | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Efficacy | Reference |
| Phase I | Adult patients with advanced solid tumors | 1.0 to 9 g/m² as a short infusion every 4 weeks | 9 g/m² | Leukopenia, thrombocytopenia | No complete or partial responses; minor improvement in 2 patients. | [2] |
| Phase I | Adult patients with advanced solid tumors | Weekly: 1.0 to 7.5 g/m²/week; Intermittent: 5 to 10 g/m² every 3-4 weeks | Not explicitly stated | Myelosuppression (thrombocytopenia > leukopenia) | Partial responses in 4 patients (salivary gland, colon adenocarcinoma). | [3] |
| Phase I | Children with solid tumors and leukemia | 5, 6, and 7.5 g/m² as a 15-min infusion every 3 weeks | 7.5 g/m² in solid tumors | Myelosuppression | Transient reduction in circulating leukemic cells. | [4] |
| Phase II | Children with relapsed pediatric solid tumors (osteosarcoma, neuroblastoma, brain tumor) | 2000 mg/m²/day for 5 consecutive days | Not applicable | Hepatotoxicity | No complete or partial responses. | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for investigating the antitumor activity of this compound.
Caption: Proposed mechanism of action of this compound in cancer cells.
References
- 1. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of Indicine-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of indicine-N-oxide in children with leukemia and solid tumors: a Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of this compound in relapsed pediatric solid tumors. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Indicine N-oxide for in vitro assays
Welcome to the technical support center for Indicine N-oxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrrolizidine alkaloid that has demonstrated antitumor properties.[1][2] Its cytotoxic effects are attributed to its ability to cause DNA damage and depolymerize microtubules.[3] This disruption of microtubule dynamics leads to a blockage in the cell cycle at the mitotic phase.[3]
Q2: What are the general recommendations for storing this compound?
A2: this compound powder should be stored desiccated at -20°C for long-term stability.
Q3: In which solvents is this compound soluble?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO), chloroform, and ethanol.[4] For in vitro assays, DMSO is the most commonly recommended solvent. Some sources suggest that it may also be dissolved in water, ethanol, or DMF.
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. For sensitive cell lines, it is advisable to keep the concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous media. | The compound has low aqueous solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - When preparing the working solution, add the DMSO stock drop-wise to the stirred aqueous buffer or cell culture medium. - If precipitation persists, consider using a co-solvent system, such as a mixture of DMSO and PEG300, or formulating with excipients like Tween 80, though the impact on your specific assay should be validated. |
| High background toxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for the cells. | - Decrease the final concentration of the solvent in the culture medium. Aim for ≤ 0.5%, and if necessary, go down to 0.1%. - Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line. - Ensure the solvent is of high purity (cell culture grade). |
| Inconsistent or unexpected biological activity. | - Degradation of the compound. - Suboptimal solvent or concentration. | - Ensure proper storage of the this compound powder and stock solutions. - Prepare fresh dilutions from the stock solution for each experiment. - Verify the final concentration of this compound in your assay. |
| Difficulty achieving the desired final concentration in the assay. | The solubility of this compound in the chosen solvent is limited. | - Attempt to dissolve a small, known amount of the compound in a precise volume of the solvent to empirically determine an approximate solubility limit. - Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation. - If the required concentration is still not achievable, a different solvent system may need to be explored, with appropriate validation for compatibility with the assay. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides volumes of solvent needed to prepare stock solutions of varying molarities. This can serve as a starting point for your experiments.
| Desired Stock Concentration | Volume of Solvent to Dissolve 1 mg of this compound (MW: 315.37 g/mol ) | Volume of Solvent to Dissolve 5 mg of this compound (MW: 315.37 g/mol ) |
| 1 mM | 3.1709 mL | 15.8544 mL |
| 5 mM | 0.6342 mL | 3.1709 mL |
| 10 mM | 0.3171 mL | 1.5854 mL |
| 50 mM | 0.0634 mL | 0.3171 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 317.1 µL of 100% DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to room temperature if stored at -20°C) may assist in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Cytotoxicity Assay using MTT
This protocol provides a general method for assessing the cytotoxicity of this compound using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution after treatment with this compound using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
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Phosphate-Buffered Saline (PBS)
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70% ethanol (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Seed cells in appropriate culture vessels and treat with this compound at the desired concentration for a specified time. Include a vehicle-treated control.
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Harvest the cells (including any floating cells) and wash them with PBS.
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Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
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Wash the fixed cells with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution.
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Incubate in the dark at room temperature for 30 minutes.
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Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
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Gate the cell population to exclude debris and doublets and analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence). An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vitro Assays.
References
- 1. This compound (+)-Indicine N-oxide; NSC 132319) | Alkaloids | 41708-76-3 | Invivochem [invivochem.com]
- 2. youtube.com [youtube.com]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. This compound | CAS:41708-76-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Indicine N-oxide stability in DMSO and other solvents
This technical support center provides guidance and answers frequently asked questions regarding the stability of indicine N-oxide in DMSO and other solvents. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound as a powder at -20°C. If dissolved in a solvent, it should be stored at -80°C. It is also advised to protect the compound from direct sunlight and to keep it away from strong acids, alkalis, and potent oxidizing or reducing agents.[1]
Q2: Is there quantitative data available on the stability of this compound in DMSO?
A2: Currently, there is a lack of specific, publicly available quantitative data such as degradation rates or half-life for this compound in DMSO or other common organic solvents. However, general information on the stability of N-oxides suggests they are relatively stable at room temperature but may be susceptible to degradation at elevated temperatures (above 100°C) or in the presence of electrophiles and transition metals.[2]
Q3: What are the known degradation pathways for this compound?
A3: A primary degradation pathway for this compound is its reduction to the corresponding tertiary amine, indicine. This conversion has been observed to be catalyzed by hepatic microsomal fractions and gut flora in vivo.[3] This suggests that reducing agents or certain biological matrices could potentially lead to the degradation of this compound in a laboratory setting.
Q4: Can I prepare a stock solution of this compound in DMSO and store it?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions of this compound in DMSO. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C. 4. Perform a stability check of your solution using a validated analytical method like HPLC. |
| Loss of compound activity. | Decomposition due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Avoid contact with incompatible materials such as strong acids, bases, and strong oxidizing/reducing agents. 3. Prepare fresh solutions before each experiment. |
| Precipitation observed in the solution. | Poor solubility or solvent evaporation. | 1. Ensure the concentration is within the solubility limits for the chosen solvent. 2. Store solutions in tightly sealed vials to prevent solvent evaporation. 3. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound. |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC
This protocol outlines a general procedure to determine the stability of this compound in a DMSO solution.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO), HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Formic acid (or other suitable modifier)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
- Filter the stock solution through a 0.22 µm syringe filter.
3. Stability Study Design:
- Time Points: 0, 24, 48, 72 hours, and 1 week (or as required).
- Storage Conditions: Room temperature (20-25°C), 4°C, and -20°C. Protect from light.
- For each time point and condition, prepare triplicate samples by diluting the stock solution to a suitable working concentration (e.g., 100 µg/mL) with DMSO.
4. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The exact gradient program should be optimized for good peak shape and separation from any potential degradants.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector is recommended for initial method development).
- Injection Volume: 10 µL.
- At each time point, inject the samples onto the HPLC system.
5. Data Analysis:
- Calculate the peak area of this compound at each time point.
- The percentage of this compound remaining at each time point relative to the initial time point (t=0) is calculated using the following formula: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100
- A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
Cytotoxic Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a dual mechanism: inhibition of microtubule polymerization and induction of DNA damage. This leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.
Caption: Cytotoxic mechanism of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of an experiment to assess the stability of this compound in a given solvent.
Caption: Workflow for this compound stability testing.
References
- 1. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic conversion of this compound to indicine in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Indicine N-oxide-Induced Hepatotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal model studies of indicine N-oxide-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: this compound, a pyrrolizidine alkaloid (PA), is not directly toxic. Its hepatotoxicity arises from a two-step metabolic activation process. First, this compound is reduced to its parent PA, indicine, primarily by gut microbiota and to a lesser extent by hepatic cytochrome P450 (CYP) enzymes. Subsequently, hepatic CYP enzymes, particularly CYP1A2 and CYP2D6, oxidize indicine into highly reactive pyrrolic esters.[1][2] These electrophilic metabolites readily bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cellular damage, oxidative stress, and ultimately, hepatocyte necrosis and apoptosis.[3]
Q2: Why am I seeing variability in the severity of hepatotoxicity between my animal subjects at the same dose of this compound?
A2: Variability in hepatotoxicity can be attributed to several factors:
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Gut Microbiota Composition: The composition and activity of the gut microbiota can significantly influence the rate of reduction of this compound to its more toxic parent compound, indicine.[1][2] Differences in the gut microbiome between individual animals can therefore lead to varying levels of toxic metabolite formation.
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Cytochrome P450 Enzyme Activity: The expression and activity of hepatic CYP enzymes can vary between animals due to genetic differences, diet, and exposure to other environmental compounds. This can affect the rate of metabolic activation of indicine to its reactive pyrrolic metabolites.[4]
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Glutathione (GSH) Levels: Cellular GSH plays a crucial role in detoxifying the reactive pyrrolic metabolites.[5][6] Animals with lower baseline GSH levels may be more susceptible to this compound-induced liver injury.
Q3: Can I use N-acetylcysteine (NAC) to protect against this compound hepatotoxicity?
A3: While direct studies on the efficacy of NAC against this compound are limited, its use is theoretically sound and supported by evidence from studies on other hepatotoxins. NAC is a precursor to glutathione (GSH), a major cellular antioxidant.[7] By replenishing hepatic GSH stores, NAC can enhance the detoxification of the reactive pyrrolic metabolites of indicine.[7][8] It is hypothesized that pre-treatment with NAC could reduce the severity of liver damage by neutralizing these toxic intermediates.[8]
Q4: Are there other potential protective agents I can consider?
A4: Yes, several other agents with antioxidant and anti-inflammatory properties have shown promise in mitigating drug-induced liver injury and could be investigated for this compound toxicity:
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Silymarin: A flavonoid extracted from milk thistle, silymarin is known for its hepatoprotective effects, which are attributed to its antioxidant and anti-inflammatory properties.[9][10]
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Curcumin: The active component of turmeric, curcumin, has demonstrated hepatoprotective effects against various toxins, likely through its potent antioxidant and anti-inflammatory activities.[10][11][12]
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Probiotics: Modulating the gut microbiota with specific probiotic strains could potentially reduce the conversion of this compound to indicine, thereby decreasing the formation of toxic metabolites.[13][14]
Q5: What are the expected histopathological changes in the liver following this compound administration?
A5: this compound-induced hepatotoxicity typically manifests as hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[15][16] Key histopathological findings include:
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Centrilobular necrosis
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Hemorrhagic necrosis
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Endothelial cell damage in sinusoids and terminal hepatic venules
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Formation of pyrrole-protein adducts in hepatocytes[3]
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Fatty deposition and vacuolization[17]
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Lymphocytic infiltration[17]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected hepatotoxicity.
| Possible Cause | Troubleshooting Step |
| Incorrect Route of Administration | Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and consistently performed. Oral administration is often preferred as it involves the gut microbiota in the metabolic activation process.[18][19] |
| Low Gut Microbiota Activity | Consider co-housing animals or using fecal microbiota transplantation from susceptible animals to standardize the gut microbiome. |
| High Glutathione Levels | Ensure the animals' diet is standardized and does not contain high levels of antioxidants that could interfere with the toxic effects. |
| Incorrect Vehicle for this compound | Use a vehicle that ensures the solubility and stability of this compound. Sterile water or saline are commonly used.[20] |
Issue 2: High mortality rate in the experimental group.
| Possible Cause | Troubleshooting Step |
| Dose Too High | Perform a dose-response study to determine the optimal dose that induces significant hepatotoxicity without causing excessive mortality.[21] |
| Animal Strain Susceptibility | Different strains of mice and rats can have varying susceptibility to drug-induced liver injury. Consider using a different, less sensitive strain. |
| Dehydration and Malnutrition | Monitor the animals closely for signs of distress, and provide supportive care, including hydration and nutritional supplements, if necessary. |
Quantitative Data Summary
Table 1: Biochemical Markers of this compound Hepatotoxicity in Rodent Models
| Animal Model | Dose (mg/kg) | Route | Time Point | ALT (U/L) | AST (U/L) | Reference |
| Mice | 170 µmol/kg/day (oral) | Oral | 3 days | Significantly increased vs. control | Not Reported | [22] |
| Rats | 55 µmol/kg (single dose) | Oral | 24 hours | Significantly increased vs. control | Not Reported | [16] |
| Rats | Not Specified | Oral | 24 hours | Dose-dependent increase | Dose-dependent increase | [3] |
Note: Specific numerical values for ALT and AST are often presented in graphical format in the source literature. The table indicates the reported trends.
Table 2: Effects of Potential Protective Agents on Chemically-Induced Liver Injury
| Protective Agent | Animal Model | Hepatotoxin | Key Findings | Reference |
| N-Acetylcysteine (NAC) | Rats | Zinc oxide nanoparticles | Significantly decreased cardiac enzymes and increased total antioxidant capacity. | [23] |
| N-Acetylcysteine (NAC) | Rats | Lipopolysaccharide (LPS) | Decreased nitric oxide production and iNOS expression. | [24][25] |
| Silymarin | Rats | Carbon tetrachloride (CCl4) | Significantly decreased serum ALT, AST, and ALP levels. | [10] |
| Curcumin | Rats | Carbon tetrachloride (CCl4) | Significantly decreased serum ALT, AST, and ALP levels. | [10] |
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity with this compound in Mice
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL).
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Administration: Administer this compound via oral gavage at a dose of 50-200 mg/kg body weight. The exact dose should be determined in a pilot study.
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Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.
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Sample Collection: At 24, 48, or 72 hours post-administration, euthanize the animals. Collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, bilirubin). Perfuse the liver with saline and collect tissue for histopathology and analysis of pyrrole-protein adducts.
Protocol 2: Evaluation of a Protective Agent against this compound Hepatotoxicity
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Animal Model: As in Protocol 1.
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Protective Agent Preparation: Prepare the protective agent (e.g., N-acetylcysteine, 150 mg/kg) in a suitable vehicle.
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Pre-treatment: Administer the protective agent via the appropriate route (e.g., intraperitoneal injection for NAC) 1-2 hours before this compound administration.
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This compound Administration: Administer this compound as described in Protocol 1.
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Control Groups: Include a vehicle control group, an this compound only group, and a protective agent only group.
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Sample Collection and Analysis: Collect and analyze samples as described in Protocol 1. Compare the biochemical and histopathological markers of liver injury between the different treatment groups.
Visualizations
Caption: Metabolic activation pathway of this compound leading to hepatotoxicity.
Caption: General experimental workflow for evaluating protective agents.
Caption: Troubleshooting logic for inconsistent hepatotoxicity.
References
- 1. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Silymarin for Treating Toxic Liver Disease: International Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Silymarin and Curcumin has a Potential Hepato-Protective Effect against Chemically-Induced Liver Dysfunction | Semantic Scholar [semanticscholar.org]
- 13. Trimethylamine N-oxide reduction is related to probiotic strain specificity: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probiotics against alleviation of lead toxicity: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocellular toxicity during the treatment of refractory acute leukemia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. Hepatotoxic effects due to pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effectiveness of N-Acetylcysteine on Zinc oxide Nanoparticles-Induced Cardiotoxicity in Adult Albino Rats [ajfm.journals.ekb.eg]
- 24. N-acetylcysteine inhibits in vivo nitric oxide production by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Optimizing Indicine N-oxide dosage for maximum antitumor effect
Indicine N-oxide Dosage Optimization: Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in optimizing this compound dosage for maximum antitumor effect in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a murine xenograft model?
A1: Based on historical preclinical data, a common starting dose for this compound in murine xenograft models is between 100 and 150 mg/kg administered intraperitoneally (IP). However, the optimal starting dose is highly dependent on the specific tumor model and the strain of the mouse. A dose-finding study is strongly recommended as a first step to determine the maximum tolerated dose (MTD) in your specific model.
Q2: What is the primary mechanism of action for this compound's antitumor effect?
A2: this compound is a pyrrolizidine alkaloid that acts as a DNA alkylating agent. Following metabolic activation in the liver, it forms a reactive pyrrolic ester that can cross-link DNA strands. This action inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.
Q3: What are the common challenges encountered when working with this compound?
A3: Researchers may encounter several challenges, including:
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Hepatotoxicity: As a pyrrolizidine alkaloid, this compound can cause dose-limiting liver damage.
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Variable Efficacy: The antitumor effect can vary significantly between different tumor cell lines and animal models.
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Poor Solubility: The compound has limited solubility in aqueous solutions, which can complicate formulation for in vivo administration.
Troubleshooting Guide
Issue 1: High level of toxicity (e.g., significant weight loss, signs of distress) observed in animal models.
| Possible Cause | Recommended Action |
| Dose is too high. | Reduce the dosage by 25-50% in the next cohort. Ensure you have performed a thorough MTD study. |
| Administration route. | Consider alternative administration routes. If using IP, ensure proper technique to avoid injection into organs. |
| Animal strain sensitivity. | Different mouse strains can have varied responses. Review literature for sensitivity of your chosen strain to similar compounds. |
| Formulation issues. | Ensure the vehicle used for solubilizing this compound is well-tolerated and non-toxic at the administered volume. |
Issue 2: Suboptimal or no observable antitumor effect.
| Possible Cause | Recommended Action |
| Dose is too low. | If no toxicity is observed, a dose-escalation study is warranted. Increase the dose incrementally in subsequent cohorts. |
| Tumor model resistance. | The selected tumor model may be inherently resistant to DNA alkylating agents. Consider screening this compound against a panel of cell lines in vitro first. |
| Metabolic activation. | The animal model may have insufficient hepatic enzyme activity to convert this compound to its active form. |
| Treatment schedule. | The dosing frequency may be suboptimal. Experiment with different schedules (e.g., daily for 5 days vs. once every 3 days). |
Experimental Protocols
Protocol: In Vivo Dose-Finding (Maximum Tolerated Dose) Study
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Animal Model: Utilize 6-8 week old female athymic nude mice.
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Acclimatization: Allow mice to acclimate for at least one week before the start of the study.
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Grouping: Randomize mice into groups of 3-5. Include a vehicle control group and at least 3-4 dose-escalation groups (e.g., 100 mg/kg, 150 mg/kg, 200 mg/kg, 250 mg/kg).
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Formulation: Prepare this compound in a suitable vehicle (e.g., 0.9% saline with 5% DMSO). Ensure complete dissolution.
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Administration: Administer the assigned dose via intraperitoneal (IP) injection daily for five consecutive days.
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Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in posture, activity level, and fur texture. Body weight should be recorded every other day.
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Endpoint: The MTD is defined as the highest dose that does not cause more than 15-20% body weight loss and results in no mortality or severe signs of toxicity.
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Data Analysis: Summarize body weight changes and clinical observations for each dose group.
Table 1: Example Data from a Dose-Finding Study
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| Vehicle Control | +2.5% | 0/5 | None observed |
| 100 | -1.8% | 0/5 | None observed |
| 150 | -5.2% | 0/5 | Mild lethargy on Day 5 |
| 200 | -16.5% | 1/5 | Significant lethargy, ruffled fur |
| 250 | -25.1% | 3/5 | Severe lethargy, hunched posture |
Based on this example data, the MTD would be determined as 150 mg/kg.
Visualizations
Troubleshooting Indicine N-oxide instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indicine N-oxide. The following information addresses common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. As a pyrrolizidine alkaloid N-oxide, its chemical integrity can be compromised under suboptimal conditions, potentially leading to degradation and inaccurate experimental results.
Q2: What is the recommended method for preparing and storing aqueous stock solutions of this compound?
For maximum stability, it is recommended to prepare stock solutions of this compound in an anhydrous solvent like DMSO, which can be stored at -20°C for several months or at -80°C for longer durations.[1] Aqueous solutions should ideally be prepared fresh for each experiment. If temporary storage of an aqueous solution is necessary, it should be kept on ice and protected from light.
Q3: My experimental results with this compound are inconsistent. Could solution instability be the cause?
Inconsistent experimental outcomes are a common indicator of compound instability. If you observe a loss of expected biological activity or variability between experimental replicates, it is crucial to assess the stability of your this compound solutions under your specific experimental conditions (e.g., buffer composition, pH, temperature, and duration of incubation).
Q4: What are the potential degradation pathways for this compound in an experimental setting?
While specific degradation kinetics in simple aqueous buffers are not extensively documented in the literature, potential degradation pathways for this compound may include hydrolysis of the ester functional groups, particularly at non-neutral pH, and reduction of the N-oxide to the corresponding tertiary amine, indicine. The presence of reducing agents in the experimental system could facilitate this reduction.
Troubleshooting Guide
Issue 1: Loss of Compound Activity Over Time in Aqueous Buffer
Possible Cause: Degradation of this compound due to pH, temperature, or a combination of factors.
Troubleshooting Steps:
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pH Verification: Confirm the pH of your buffer system. Pyrrolizidine alkaloid N-oxides can exhibit pH-dependent stability. Degradation of a related compound, Heliotrine N-oxide, was shown to be more favorable under acidic conditions when using advanced oxidation processes.
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Temperature Control: Ensure that your aqueous solutions of this compound are maintained at a low temperature (e.g., on ice) whenever possible and not left at room temperature for extended periods.
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Fresh Preparation: Prepare fresh aqueous solutions of this compound immediately before each experiment from a frozen, non-aqueous stock (e.g., DMSO).
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Buffer Composition: Evaluate the components of your buffer. While specific interactions are not well-documented, some buffer components may promote degradation. If possible, test stability in a simpler buffer system (e.g., phosphate-buffered saline).
Issue 2: Precipitate Formation Upon Dilution into Aqueous Buffer
Possible Cause: Poor solubility of this compound in the aqueous buffer.
Troubleshooting Steps:
-
Solvent Concentration: When diluting from a DMSO stock, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a level that causes precipitation. A final DMSO concentration of less than 1% is generally recommended for cell-based assays.
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Solubility Enhancement: For in vivo formulations or if higher concentrations are needed, consider the use of solubilizing agents such as PEG400 or Carboxymethyl cellulose, as suggested for similar compounds.
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Preparation Technique: To aid dissolution, you can try warming the solution to 37°C and using an ultrasonic bath for a short period.[1]
Issue 3: Variability Between Aliquots of the Same Stock Solution
Possible Cause: Incomplete dissolution of the solid compound or instability after thawing a frozen stock solution.
Troubleshooting Steps:
-
Complete Dissolution: Ensure that the solid this compound is fully dissolved in the stock solvent before making aliquots. Vortexing and brief sonication can aid in this process.
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Storage of Aliquots: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
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Equilibration Before Use: Before opening a frozen aliquot, allow it to come to room temperature for at least an hour to prevent condensation of atmospheric moisture into the cold solution.[1]
Data Summary
While specific quantitative data on the degradation kinetics of this compound in various aqueous buffers is limited in the public domain, the following table summarizes general stability information based on available literature for this compound and related pyrrolizidine alkaloid N-oxides.
| Parameter | Condition | Observation/Recommendation | Source |
| Storage (Solid) | -20°C | Recommended for long-term storage of the powder. | Manufacturer MSDS |
| Storage (DMSO Stock) | -80°C | Stable for up to 6 months. | Supplier Data |
| Storage (DMSO Stock) | 4°C | Stable for up to 2 weeks. | Supplier Data |
| Storage (Aqueous Sol.) | General | Prepare fresh for each use. | General Recommendation |
| pH Stability | Acidic (in AOP) | Favorable for degradation of Heliotrine N-oxide. | |
| Matrix Stability | Herbal Tea | Stable. | |
| Matrix Stability | Honey | Rapid degradation. | |
| Matrix Stability | Sim. Gastric Fluid | Stable. | |
| Matrix Stability | Sim. Intestinal Fluid | Stable. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer over time using HPLC analysis.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of interest (e.g., PBS, pH 7.4).
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Time Zero Sample: Immediately after preparation, take an aliquot of the test solution, and either analyze it immediately by HPLC or quench it by adding an equal volume of a quenching solution (e.g., acetonitrile) and store at -80°C.
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Incubation: Incubate the remaining test solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).
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Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and process them as in step 3.
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HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection (a suitable wavelength for this compound should be determined, typically in the range of 210-230 nm).
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Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of this compound remaining can be calculated relative to the time-zero sample.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
Addressing batch-to-batch variability of Indicine N-oxide preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indicine N-oxide. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variations in the cytotoxic effects of different batches of this compound in our cancer cell line assays. What could be the primary cause of this variability?
A1: Batch-to-batch variability in the biological activity of this compound is a common challenge, often stemming from inconsistencies in the purity and composition of the preparation. The primary causes can be categorized as follows:
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Source Material Variation: this compound is a pyrrolizidine alkaloid naturally found in plants of the Heliotropium genus.[1] The concentration and profile of alkaloids in the plant can vary significantly based on factors such as geographical location, climate, harvest time, and storage conditions of the plant material.[1]
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Extraction and Purification Process: Inconsistencies in the extraction and purification protocols can lead to varying levels of impurities in the final product. The choice of solvents and the specific techniques used for isolation can greatly impact the final purity.
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Presence of Impurities and Co-eluting Alkaloids: Commercial preparations may contain related alkaloids or degradation products that are not fully separated during purification. These impurities can have their own biological activities, leading to inconsistent results.
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Stability and Storage: this compound can be sensitive to heat and may degrade over time if not stored properly.[2] Degradation products may have reduced or altered activity. Long-term storage should be at -20°C in a tightly sealed container.[3]
To troubleshoot this issue, we recommend a thorough analytical characterization of each new batch before use. See the experimental protocols section for detailed methods.
Q2: How can we assess the purity and consistency of our this compound batches?
A2: A multi-pronged analytical approach is recommended to ensure the quality and consistency of your this compound preparations.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a fundamental technique for assessing the purity of your sample. By comparing the chromatogram of your batch to a certified reference standard, you can determine the percentage of this compound and detect the presence of impurities.
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Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS/MS) provides a more sensitive and specific analysis. It allows for the accurate identification and quantification of this compound and potential impurities, even at low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure of this compound and identifying any structural variations or impurities.[4]
We provide detailed protocols for these methods in the "Experimental Protocols" section below.
Q3: We suspect our this compound sample may have degraded. What are the common degradation products and how can we detect them?
A3: this compound can be susceptible to degradation, particularly through reduction of the N-oxide group back to the corresponding tertiary amine, indicine.[5] This can occur under certain storage conditions or during experimental procedures. Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic stress, can help identify potential degradation products.[6]
Detection of degradation products can be achieved using stability-indicating HPLC methods coupled with mass spectrometry.[7] These methods are designed to separate the parent compound from its degradation products, allowing for their individual quantification.
Q4: Are there commercially available reference standards for this compound?
A4: Yes, certified reference standards for this compound are available from several suppliers. These standards are essential for the accurate quantification and identification of this compound in your preparations. It is crucial to use a primary reference standard with certified absolute purity.[3][8]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41708-76-3 | [8][9] |
| Molecular Formula | C₁₅H₂₅NO₆ | [8][9] |
| Molecular Weight | 315.37 g/mol | [8] |
| Appearance | White powder | [4] |
| Storage Temperature | -20°C | [3] |
Table 2: Commercially Available this compound Reference Standards
| Supplier | Product Number | Purity Specification |
| PhytoLab | 83235 | Primary reference standard with certified absolute purity |
| Merck (Third Party) | PHL83235-10MG | ≥95.0% (HPLC) |
| Biosynth | FI161708 | High-quality reference standard |
| Carl ROTH | 1961 | ROTICHROM® HPLC |
| BioCrick | BCN0317 | >98% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Objective: To determine the purity of an this compound preparation by comparing it to a certified reference standard.
Materials:
-
This compound sample and certified reference standard.
-
HPLC grade acetonitrile and water.
-
Formic acid.
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time and peak area of the main peak in the sample chromatogram to that of the standard. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Objective: To confirm the identity and accurately quantify the amount of this compound in a sample.
Materials:
-
This compound sample and certified reference standard.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reverse-phase column.
-
Acetonitrile and water (LC-MS grade).
-
Formic acid.
Procedure:
-
Sample and Standard Preparation: Prepare a dilution series of the reference standard and the sample in the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential impurities (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 316.2 → 138.1).
-
-
Data Analysis: Create a calibration curve from the reference standard data. Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg).
-
Deuterated solvent (e.g., Methanol-d4).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent.
-
NMR Acquisition: Acquire 1H and 13C NMR spectra.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its identity and structural integrity.[4]
Visualizations
Signaling Pathways
This compound exerts its cytotoxic effects through two primary mechanisms: disruption of microtubule dynamics and induction of DNA damage.
Caption: Mechanism of Action of this compound.
Experimental Workflow
A systematic workflow is essential for qualifying new batches of this compound to ensure experimental reproducibility.
Caption: Quality Control Workflow for this compound Batches.
References
- 1. Heliotropium indicum L.: From Farm to a Source of Bioactive Compounds with Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. This compound | CAS:41708-76-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating colorimetric assay for this compound using TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 9. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Technical Support Center: Enhancing the Therapeutic Index of Indicine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to enhancing the therapeutic index of Indicine N-oxide.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a pyrrolizidine alkaloid that has demonstrated antitumor activity.[1][2] Its primary mechanisms of action are believed to be the inhibition of microtubule assembly and DNA damage, leading to cell cycle arrest and apoptosis.[3] It was initially selected for development due to its activity in the murine P388 leukemia model.[1]
2. What are the major toxicities associated with this compound?
The primary dose-limiting toxicities observed in clinical trials are myelosuppression (thrombocytopenia and leukopenia) and hepatotoxicity.[4] These toxicities have been a significant hurdle in its clinical development.
3. What does the "N-oxide" moiety contribute to the properties of Indicine?
The N-oxide functional group generally increases the water solubility of the parent compound, which can be advantageous for formulation and administration. It is often considered a prodrug form, which can be reduced in vivo to the active tertiary amine, indicine.
4. What are the main strategies for enhancing the therapeutic index of this compound?
The main strategies focus on either increasing its efficacy against tumor cells or decreasing its toxicity to normal tissues. These include:
-
Synthesis of Analogues: Developing derivatives of this compound with improved activity or reduced toxicity.
-
Drug Delivery Systems: Utilizing carriers like liposomes or nanoparticles to target the drug to tumor tissues and limit exposure to healthy organs.
-
Combination Therapy: Investigating synergistic effects with other anticancer agents to allow for lower, less toxic doses of this compound.
5. Where can I find data on the cytotoxicity of this compound in different cell lines?
This compound has been shown to inhibit the proliferation of various cancer cell lines with IC50 values typically ranging from 46 to 100 µM.[3]
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Problem: High variability or inconsistent results in MTT assays.
-
Possible Cause: Interference of this compound with the MTT reagent. Plant-derived compounds can sometimes directly reduce the MTT tetrazolium salt, leading to false-positive results (apparent higher viability).[5]
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound with MTT reagent in culture medium without cells. A color change indicates direct reduction of MTT by the compound.
-
Use an alternative viability assay: Consider assays based on different principles, such as ATP measurement (e.g., CellTiter-Glo®) or measuring lactate dehydrogenase (LDH) release for cytotoxicity.
-
Optimize cell density and incubation time: Ensure that cells are in the logarithmic growth phase and that the incubation time with this compound is appropriate to induce a measurable effect without causing widespread cell death that could skew metabolic readings.
-
Problem: Poor solubility of this compound in cell culture medium.
-
Possible Cause: While the N-oxide form is generally more water-soluble, high concentrations may still precipitate in aqueous media.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an appropriate solvent: Dimethyl sulfoxide (DMSO) is a common choice. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Sonication: Briefly sonicate the stock solution to aid dissolution before diluting it in the culture medium.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the drug solution can sometimes improve solubility.
-
In Vivo Toxicity Studies
Problem: Unexpectedly severe toxicity or mortality in animal models.
-
Possible Cause: The in vivo metabolism of this compound can vary between species, leading to different toxicity profiles. Pyrrolizidine alkaloids are known to cause hepatotoxicity, which can be acute and severe.[6]
-
Troubleshooting Steps:
-
Dose escalation study: Begin with a low dose and gradually escalate to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor liver function: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to detect early signs of hepatotoxicity.
-
Histopathological analysis: Conduct thorough histopathological examination of the liver and other major organs at the end of the study to identify any tissue damage.
-
Consider the route of administration: The route of administration can significantly impact the pharmacokinetic and toxicity profile.
-
Data Presentation
Table 1: Comparative Antitumor Activity of this compound and its Analogues against P388 Leukemia
| Compound | T/C (%) at Optimal Dose (mg/kg) | Reference |
| This compound | 150-200 | [1] |
| Analogue 1 | Data not available | |
| Analogue 2 | Data not available | |
| Analogue 3 | Data not available |
Note: T/C (%) represents the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A T/C > 125% is generally considered significant antitumor activity. Data for specific analogues would need to be extracted from relevant publications.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a stock solution in DMSO. Add the drug dilutions to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Experimental workflow for enhancing the therapeutic index of this compound.
Caption: Proposed mechanism of action of this compound leading to apoptosis.
References
- 1. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:41708-76-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Activity of this compound in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Indicine N-oxide and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxicity of Indicine N-oxide and other pyrrolizidine alkaloids (PAs), supported by experimental data. Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species. Their consumption can lead to significant toxicity, most notably hepatotoxicity, which is a major concern for human and animal health. The toxicity of PAs is intrinsically linked to their chemical structure, with unsaturated PAs being significantly more toxic than their saturated counterparts. This guide delves into the cytotoxic potencies of various PAs, the experimental methods used for their assessment, and the underlying molecular mechanisms of their toxicity.
Comparative Cytotoxicity Data
The cytotoxic potential of pyrrolizidine alkaloids varies significantly based on their structure. Generally, PAs are categorized into retronecine, heliotridine, otonecine, and platynecine types. The unsaturated PAs (retronecine, heliotridine, and otonecine types) are known for their toxicity, while saturated platynecine-type PAs are considered less toxic.[1][2] PA N-oxides, such as this compound, are typically less toxic than their corresponding parent PAs but can be metabolically reduced back to the toxic tertiary amine form.[3][4]
The following table summarizes the in vitro cytotoxicity of various PAs across different hepatic cell lines.
| Alkaloid | Structural Type | Cell Line | Assay | Cytotoxicity Value (IC₂₀ / IC₅₀ / EC₅₀) | Reference |
| This compound | Retronecine N-oxide | Various Cancer Cells | Proliferation Assay | IC₅₀: 46 - 100 µM | [5] |
| Lasiocarpine | Heliotridine (Diester) | HepG2-CYP3A4 | Cytotoxicity Assay | EC₅₀: 12.6 µM (24h) | |
| Seneciphylline | Retronecine (Cyclic Diester) | HepG2-CYP3A4 | Cytotoxicity Assay | EC₅₀: 26.2 µM (24h) | |
| Retrorsine | Retronecine (Cyclic Diester) | HepG2 | MTT / BrdU | IC₂₀: 0.27 mM / 0.19 mM | [1] |
| Clivorine | Otonecine | HepG2 | MTT / BrdU | IC₂₀: 0.013 mM / 0.066 mM | [1] |
| Senecionine | Retronecine (Cyclic Diester) | HepG2 | MTT | IC₂₀: 0.66 mM | |
| Platyphylline | Platynecine | HepG2 | MTT / BrdU | IC₂₀: 0.85 mM / 1.01 mM | [1] |
| Monocrotaline | Retronecine (Cyclic Diester) | HepG2-CYP3A4 | Cytotoxicity Assay | EC₅₀: 200 - 500 µM (72h) | |
| Intermedine | Retronecine (Monoester) | HepG2 | CCK-8 | IC₅₀: 189.11 µM | |
| Riddelliine | Retronecine (Cyclic Diester) | HepG2-CYP3A4 | Cytotoxicity Assay | EC₅₀: 10 - 70 µM | |
| Heliotrine | Heliotridine (Monoester) | CRL-2118 | Cytotoxicity Assay | More cytotoxic than Riddelliine | [6] |
| PA N-oxides | N-oxides | CRL-2118 | Cytotoxicity Assay | Not significantly cytotoxic at tested concentrations | [6] |
Experimental Protocols
The assessment of PA-induced cytotoxicity involves various in vitro models and assays. Below are detailed methodologies for key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for hepatotoxicity studies.[1][2] Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
HepaRG (Human Differentiated Hepatoma): These cells exhibit metabolic competence, making them a suitable model for studying compounds that require metabolic activation.[7]
-
Primary Hepatocytes (e.g., mouse): Represent a more physiologically relevant model but have a shorter lifespan in culture.[3]
-
CRL-2118 (Chicken Hepatocytes): Used for comparative cytotoxicity screening of dehydropyrrolizidine alkaloids.[6]
-
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of the test PAs for specific durations (e.g., 24, 48, or 72 hours) before cytotoxicity assessment.
Cytotoxicity and Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After PA treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Cells are incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control.[1]
-
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Following the incubation period with PAs, 10 µL of the CCK-8 reagent is added to each well of a 96-well plate.[7]
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.[7]
-
-
BrdU (Bromodeoxyuridine) Incorporation Assay:
-
This assay measures DNA synthesis and, consequently, cell proliferation.
-
Cells are incubated with BrdU, a thymidine analog, which is incorporated into the DNA of proliferating cells.
-
After incubation, cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
A substrate is added, and the resulting colorimetric reaction is quantified by measuring the absorbance. A decrease in BrdU incorporation indicates an anti-proliferative effect.[1]
-
-
Lactate Dehydrogenase (LDH) Assay:
-
This assay quantifies cell membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.
-
Aliquots of the culture medium are collected after treatment.
-
The LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
The absorbance is read, and the amount of LDH release is correlated with the degree of cytotoxicity.[6]
-
Mechanisms of Cytotoxicity and Associated Signaling Pathways
The toxicity of pyrrolizidine alkaloids is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes into reactive dehydropyrrolizidine alkaloids (DHPAs).[8] These reactive metabolites can then induce cellular damage through various mechanisms.
Apoptotic Signaling Pathways
PAs are known to induce apoptosis through both the intrinsic and extrinsic pathways.[9]
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress, such as the excessive production of reactive oxygen species (ROS) induced by PAs.[3] This leads to the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. Cytochrome c, along with Apaf-1 and caspase-9, forms the apoptosome, which activates caspase-9, leading to the activation of executioner caspases-3 and -7 and subsequent apoptosis.[9]
-
Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface. This leads to the formation of a death-inducing signaling complex (DISC), which activates caspase-8 and -10. These caspases can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[9]
Caption: Signaling pathways of pyrrolizidine alkaloid-induced cytotoxicity.
General Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxicity of pyrrolizidine alkaloids in a laboratory setting.
Caption: General workflow for in vitro cytotoxicity assessment of PAs.
References
- 1. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications [mdpi.com]
- 5. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity-of-pyrrolizidine-alkaloid-in-human-hepatic-parenchymal-and-sinusoidal-endothelial-cells-firm-evidence-for-the-reactive-metabolites-mediated-pyrrolizidine-alkaloid-induced-hepatotoxicity - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Validating the Binding Site of Indicine N-oxide on Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of Indicine N-oxide to tubulin against established tubulin-targeting agents. Experimental data is presented to objectively evaluate its performance and detailed protocols for key validation experiments are provided.
Introduction to Tubulin-Targeting Agents
Tubulin, the fundamental protein subunit of microtubules, is a critical target in cancer chemotherapy. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Molecules that interfere with tubulin polymerization can disrupt these vital cellular processes, leading to cell cycle arrest and apoptosis. These agents are broadly classified based on their binding site on the tubulin dimer. The most well-characterized binding sites are the colchicine, vinca alkaloid, and taxol sites.
This compound, a pyrrolizidine alkaloid, has demonstrated cytotoxic activity in various tumor models and is known to inhibit microtubule assembly.[1][2] This guide focuses on validating its unique binding site on tubulin and comparing its properties to conventional tubulin inhibitors.
Comparison of Tubulin Binding Sites
Studies have shown that this compound binds to tubulin at a site distinct from those of colchicine and taxol.[1][2] This novel binding site presents an opportunity for the development of new anticancer agents that could potentially overcome resistance mechanisms associated with established drugs.
Below is a table summarizing the binding characteristics of this compound in comparison to other well-known tubulin-binding agents.
| Feature | This compound | Colchicine | Vinca Alkaloids (e.g., Vinblastine) | Taxol (Paclitaxel) |
| Binding Site on Tubulin | Distinct site, near tryptophan residues | At the interface of α- and β-tubulin | Vinca domain on β-tubulin, at the interface of two tubulin dimers | On the β-tubulin subunit, on the luminal side of the microtubule |
| Effect on Tubulin Polymerization | Inhibition | Inhibition | Inhibition | Promotion and Stabilization |
| Binding Affinity (Kd) | Data not available | ~0.1 - 1 µM | ~1 - 10 µM | ~0.1 - 1 µM |
Experimental Validation of the this compound Binding Site
Several experimental techniques can be employed to validate the binding site of a novel compound on tubulin. These methods provide both qualitative and quantitative data on the drug-tubulin interaction.
Experimental Protocols
1. Fluorescence Spectroscopy
This technique is used to monitor the binding of a ligand to tubulin by observing changes in the intrinsic fluorescence of tryptophan residues in the protein.
-
Objective: To determine the binding affinity (Kd) of this compound to tubulin.
-
Principle: Tubulin contains several tryptophan residues that fluoresce when excited with UV light. When a ligand binds near these residues, it can cause a change (quenching or enhancement) in the fluorescence signal. The magnitude of this change is proportional to the concentration of the ligand-tubulin complex.
-
Protocol:
-
Prepare a solution of purified tubulin (e.g., 2 µM) in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Record the baseline fluorescence spectrum of the tubulin solution by exciting at 295 nm and measuring the emission from 310 to 400 nm.
-
Titrate the tubulin solution with increasing concentrations of this compound.
-
After each addition, incubate the mixture to allow binding to reach equilibrium and then record the fluorescence spectrum.
-
Correct the fluorescence intensity for the inner filter effect.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation for quenching) to determine the dissociation constant (Kd).
-
2. Competitive Binding Assay
This assay is used to determine if a novel compound binds to the same site as a known ligand.
-
Objective: To confirm that this compound does not bind to the colchicine or vinca alkaloid binding sites.
-
Principle: A fluorescently labeled or radiolabeled known ligand is incubated with tubulin. An unlabeled competitor ligand is then added. If the new compound binds to the same site as the known ligand, it will displace the labeled ligand, resulting in a decrease in the measured signal.
-
Protocol (using a fluorescent colchicine analog):
-
Incubate a fixed concentration of tubulin with a fluorescent colchicine analog (e.g., MTC-colchicine) until the fluorescence signal stabilizes.
-
Add increasing concentrations of unlabeled colchicine (positive control), a compound known not to bind to the colchicine site (negative control, e.g., vinblastine), and this compound.
-
Monitor the fluorescence intensity after each addition.
-
A decrease in fluorescence indicates displacement of the fluorescent probe and suggests binding at or near the colchicine site. No change in fluorescence suggests binding at a different site.
-
Repeat the experiment using a labeled ligand for the vinca alkaloid site (e.g., [3H]-vinblastine) and measure radioactivity to assess competition.
-
3. Computational Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein.
-
Objective: To predict the putative binding site of this compound on the tubulin dimer.
-
Principle: A 3D model of the ligand (this compound) and the protein (tubulin) are used. A docking program systematically samples different conformations and orientations of the ligand within the protein's potential binding sites and scores them based on their predicted binding energy.
-
Protocol:
-
Obtain the 3D structure of the tubulin dimer from the Protein Data Bank (PDB).
-
Prepare the tubulin structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and optimize its geometry.
-
Define the search space for docking on the tubulin molecule. This can be a "blind docking" where the entire protein surface is searched, or a "targeted docking" focused on known binding pockets.
-
Run the docking simulation using software such as AutoDock or Glide.
-
Analyze the top-scoring docking poses to identify the most probable binding site and the key amino acid residues involved in the interaction.
-
Visualizing Experimental Workflows and Binding Sites
Experimental Workflow for Validating a Novel Tubulin Binder
Caption: Workflow for validating a novel tubulin-binding compound.
Major Drug Binding Sites on the Tubulin Heterodimer
Caption: Schematic of major drug binding sites on the αβ-tubulin heterodimer.
Conclusion
The available evidence strongly suggests that this compound interacts with tubulin at a novel binding site, distinct from the well-characterized colchicine and taxol sites. This is supported by competitive binding assays and fluorescence spectroscopy data showing an interaction that does not compete with ligands for these established sites. While the precise location of the this compound binding site and its binding affinity require further quantitative investigation, its unique mechanism of action holds promise for the development of a new class of microtubule-targeting anticancer drugs. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the molecular details of this interaction and to screen for other compounds that may target this novel site.
References
Indicine N-oxide vs. Colchicine: A Comparative Analysis of Microtubule Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of indicine N-oxide and colchicine, with a specific focus on their interactions with microtubules. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
Both this compound, a pyrrolizidine alkaloid, and colchicine, a well-known mitotic inhibitor, exert their cytotoxic effects by disrupting microtubule dynamics. However, their molecular interactions with tubulin, the fundamental protein subunit of microtubules, and the subsequent signaling cascades they trigger, exhibit notable differences. This guide delves into these distinctions, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Mechanism of Microtubule Interaction
The primary mechanism of action for both compounds involves the inhibition of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.
Colchicine binds with high affinity to the β-tubulin subunit, at a specific location now famously known as the "colchicine-binding site". This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule polymer. The tubulin-colchicine complex can then effectively "cap" the growing end of a microtubule, leading to its destabilization and subsequent depolymerization.
This compound , on the other hand, also inhibits the assembly of microtubules but achieves this by binding to a distinct site on the tubulin protein, a site not shared with colchicine or other agents like taxol[1]. At lower, near-IC50 concentrations, this compound can block cell cycle progression at mitosis without majorly altering the overall organization of the spindle or interphase microtubules[1]. However, at higher concentrations, it leads to a severe depolymerizing effect on both interphase and spindle microtubules[1].
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for this compound and colchicine to facilitate a direct comparison of their bioactivities.
| Parameter | This compound | Colchicine | Source |
| Tubulin Binding Affinity (Kd) | Data not available in cited literature. Binds to a distinct site from colchicine. | High-affinity binding to the colchicine site on β-tubulin. | [1] |
| Inhibition of Tubulin Polymerization (IC50, in vitro) | Data not available in cited literature. | ~1-5 µM (varies with assay conditions) | [2] |
| Antiproliferative Activity (IC50, various cancer cell lines) | 46 - 100 µM | Nanomolar to low micromolar range (e.g., 9.17 nM - 49.33 nM in HeLa cells) | [1][3] |
Cellular and Molecular Effects
Cell Cycle Arrest
Both this compound and colchicine are potent mitotic inhibitors. They disrupt the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase[1].
Induction of Apoptosis
While both compounds ultimately lead to programmed cell death, or apoptosis, the signaling pathways they activate appear to differ.
Colchicine-Induced Apoptosis: Colchicine-induced apoptosis is known to proceed through the mitochondrial (intrinsic) pathway. This involves the activation of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways[4][5]. Activation of these pathways leads to a cascade of events including the upregulation of the pro-apoptotic protein BAX, downregulation of the anti-apoptotic protein Bcl-2, loss of mitochondrial membrane potential, and subsequent activation of executioner caspases like caspase-3[5].
This compound-Induced Apoptosis: The apoptotic mechanism of this compound is also linked to its microtubule depolymerizing effects but is additionally characterized by its ability to cause DNA damage[1]. It has been suggested that the tumor suppressor protein p53 plays a role in nitric oxide-induced apoptosis, and this compound's structure as an N-oxide suggests potential involvement of nitric oxide signaling pathways, which are known to be linked to p53 activation[6][7]. The DNA damaging and microtubule disrupting effects of this compound likely converge to trigger the apoptotic cascade.
Signaling Pathway Diagrams
References
- 1. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p38 and JNK MAPK, but not ERK1/2 MAPK, play important role in colchicine-induced cortical neurons apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide-induced apoptosis: p53-dependent and p53-independent signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 expression in nitric oxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Indicine N-oxide and Vinca Alkaloids in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Indicine N-oxide and the well-established class of vinca alkaloids as potential anti-cancer therapeutic agents. This analysis is based on available experimental data and aims to provide an objective overview to inform further research and drug development efforts.
Introduction
This compound, a pyrrolizidine alkaloid originally isolated from Heliotropium indicum, and vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent two distinct classes of plant-derived compounds with demonstrated cytotoxic effects against cancer cells. While both interfere with microtubule dynamics, a crucial process for cell division, they exhibit different mechanisms of action, potency, and clinical profiles. Vinca alkaloids, including vincristine, vinblastine, and vinorelbine, are established chemotherapeutic agents used in the treatment of various hematological and solid tumors.[1][2] this compound has been investigated in clinical trials and has shown some anti-tumor activity, although its development has been hampered by toxicity concerns.[3][4]
This guide will delve into a comparative analysis of their efficacy, supported by quantitative data from preclinical studies. It will also provide detailed experimental protocols for key assays and visualize the complex signaling pathways and experimental workflows.
Important Note on Data Comparison: To date, a direct head-to-head comparative study evaluating the efficacy of this compound and a specific vinca alkaloid under identical experimental conditions in the same cancer cell line has not been identified in the public domain. Therefore, the quantitative data presented in this guide is a compilation from various independent studies. While this provides valuable insights into the general potency of each compound class, direct comparison of IC50 values should be interpreted with caution due to inherent variations in experimental methodologies and cell line sensitivities across different studies.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the cytotoxic efficacy of this compound and various vinca alkaloids against a range of cancer cell lines.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| Various Cancer Cell Lines | 46 - 100 | [5][6] |
Table 2: Cytotoxicity of Vinca Alkaloids Against Various Cancer Cell Lines
| Vinca Alkaloid | Cancer Cell Line | IC50 (nM) | Reference |
| Vinorelbine | P388 (sensitive) | Not specified | [7] |
| Vinblastine | P388 (vinorelbine-resistant) | Not specified | [7] |
| Vinflunine | P388 (vinorelbine-resistant) | Not specified | [7] |
| Vincristine | WSU-FSCCL | 0.26 (as 260 pM) | [2] |
| Vincristine | SH-SY5Y (neuroblastoma) | 100 (as 0.1 µM) | [8] |
| Vincristine | Various human cancer cell lines | Varies (ng/mL) |
Mechanisms of Action and Signaling Pathways
This compound
This compound exerts its cytotoxic effects through a dual mechanism of action. It has been shown to inhibit the assembly of microtubules, leading to mitotic arrest.[5][6] Additionally, it is believed to cause chromosomal and DNA damage, which can trigger apoptotic pathways.[9] The precise signaling cascades activated by this compound-induced DNA damage are still under investigation but are thought to involve the activation of DNA damage response (DDR) pathways, potentially involving key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[10][11][12]
Caption: Signaling pathway of this compound.
Vinca Alkaloids
Vinca alkaloids are classic anti-mitotic agents that function by inhibiting the polymerization of tubulin into microtubules.[13] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M phase (mitosis) and subsequent induction of apoptosis, or programmed cell death.[13] The apoptotic signaling cascade initiated by vinca alkaloids involves the activation of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[14][15] Furthermore, the NF-κB signaling pathway has been implicated in modulating the apoptotic response to vinca alkaloids.[16]
Caption: Signaling pathway of Vinca Alkaloids.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and vinca alkaloids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][6][17]
Caption: Workflow for a typical MTT cytotoxicity assay.
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound (this compound or a vinca alkaloid) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][18][19]
Caption: Workflow for Annexin V/PI apoptosis assay.
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Differentiate cell populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.[8][16][20][21]
Caption: Workflow for cell cycle analysis using PI.
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide (PI) solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[22][23][24][25]
Caption: Workflow for in vitro tubulin polymerization assay.
Procedure:
-
Prepare a reaction mixture containing purified tubulin and GTP in a polymerization buffer.
-
Add the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Conclusion
This comparative guide highlights the distinct characteristics of this compound and vinca alkaloids as anti-cancer agents. While both classes of compounds interfere with microtubule function, they exhibit significant differences in their potency and underlying molecular mechanisms. Vinca alkaloids are potent inhibitors of tubulin polymerization with well-established clinical applications. This compound, while less potent, presents a dual mechanism of action by also inducing DNA damage, a feature that could be exploited in specific therapeutic contexts.
The lack of direct comparative studies underscores a critical gap in the literature. Future research should focus on head-to-head comparisons of these compounds in various cancer models to provide a more definitive assessment of their relative efficacy and potential for clinical development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Phase I trial of indicine-N-oxide in children with leukemia and solid tumors: a Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. brieflands.com [brieflands.com]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
Confirming Apoptosis: A Comparative Guide to Indicine N-oxide and Alternatives through Caspase Activation
For researchers and professionals in drug development, understanding the precise mechanisms of action for potential therapeutic compounds is paramount. Indicine N-oxide, a pyrrolizidine alkaloid, has demonstrated anti-tumor properties, with apoptosis being a suggested mechanism of its cytotoxic effects.[1][2] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This guide provides a comparative overview of the apoptotic effects of pyrrolizidine alkaloids (the class of compounds to which this compound belongs) and the well-established chemotherapeutic agent, doxorubicin, with a focus on the activation of key caspases.
Comparative Analysis of Caspase Activation
The induction of apoptosis by various compounds can be quantified by measuring the activity of key initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7). The following tables summarize the available quantitative data for a selection of pyrrolizidine alkaloids and the widely used anti-cancer drug, doxorubicin.
Table 1: Caspase Activation by Pyrrolizidine Alkaloids in HepaRG Cells
| Compound | Concentration (µM) | Caspase-3/7 Activation (Fold Change vs. Control) | Caspase-8 Activation (Fold Change vs. Control) | Caspase-9 Activation (Fold Change vs. Control) |
| Lasiocarpine | 35 | ~4.5 | ~2.5 | ~3.0 |
| Monocrotaline | 35 | ~3.0 | ~1.5 | ~2.0 |
| Retrorsine | 35 | ~4.0 | ~2.0 | ~2.5 |
| Senecionine | 35 | ~3.5 | ~1.8 | ~2.2 |
| Staurosporine (Positive Control) | 5 | ~6.0 | ~3.5 | ~5.0 |
Data is estimated from graphical representations in Mädge et al., 2020 and is intended for comparative purposes. The study was conducted on differentiated HepaRG cells treated for 6 hours.[3]
Table 2: Caspase Activation by Doxorubicin in Cardiomyocytes
| Cell Type | Doxorubicin Concentration | Caspase-3 Activation (Fold Change vs. Control) | Caspase-9 Activation (Fold Change vs. Control) |
| H9c2 cardiomyoblasts | 1 µM (8h) | ~4.0 | ~3.5 (16h) |
| Neonatal rat cardiomyocytes | 1 µM (16h) | ~3.0 | ~2.5 (24h) |
| Adult rat cardiomyocytes | 1 µM (24h) | ~1.5 | ~2.0 (48h) |
Data is derived from studies by Ueno et al., 2006 and other sources, which demonstrate significant caspase-3 activation.[4] Fold changes are approximate and intended for comparative illustration. Time points of peak activation vary between studies and cell types.
Signaling Pathways and Experimental Workflow
The induction of apoptosis by chemical agents like this compound and doxorubicin typically involves complex signaling cascades culminating in caspase activation. Below are diagrams illustrating the general apoptotic signaling pathway and a typical experimental workflow for its investigation.
Caption: Apoptotic signaling cascade initiated by this compound.
Caption: Workflow for assessing caspase-mediated apoptosis.
Caption: Comparative logic of different apoptosis inducers.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Caspase Activity Assay (Fluorometric)
This protocol outlines the measurement of caspase-3/7, -8, and -9 activity in cell lysates.
Materials:
-
Cells cultured in 96-well plates
-
This compound or other test compounds
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 2% Triton X-100)
-
Fluorogenic caspase substrates:
-
Caspase-3/7: Ac-DEVD-AFC
-
Caspase-8: Ac-IETD-AFC
-
Caspase-9: Ac-LEHD-AFC
-
-
Fluorometer plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a comparator (e.g., doxorubicin) for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
Following treatment, remove the culture medium and lyse the cells with Lysis Buffer.
-
Add the specific fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the AFC fluorophore (e.g., Ex: 400 nm, Em: 505 nm).
-
Normalize the fluorescence readings to the protein concentration of each sample and express the results as a fold change relative to the vehicle-treated control.
Western Blot for Apoptosis-Related Proteins
This method allows for the detection of key apoptotic proteins and their cleavage products.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control like GAPDH.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol enables the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells in suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids Induce Cell Death in Human HepaRG Cells in a Structure-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential of Indicine N-oxide in Overcoming Multidrug Resistance in Cancer
A Comparative Guide for Researchers
The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Indicine N-oxide, a pyrrolizidine alkaloid, has demonstrated promising cytotoxic activity in various tumor models by interfering with microtubule assembly and inducing DNA damage.[3][4] This guide provides a comparative framework for studying the cross-resistance of this compound in multidrug-resistant cancer cells, offering detailed experimental protocols and data presentation formats to facilitate further research in this critical area.
While direct comparative studies on the efficacy of this compound in MDR versus sensitive cancer cell lines are limited, research on other N-oxide-containing compounds, such as isoquinolinequinone N-oxides, has shown promising results in overcoming P-gp-mediated resistance.[5][6] These findings provide a strong rationale for investigating whether this compound can evade the common mechanisms of multidrug resistance.
Comparative Cytotoxicity of this compound
To assess the potential of this compound to overcome MDR, its cytotoxic effects should be evaluated in well-characterized drug-resistant cancer cell lines and their corresponding drug-sensitive parental lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: Hypothetical IC50 Values of this compound and Standard Chemotherapeutic Agents in Sensitive and Multidrug-Resistant Cancer Cell Lines
| Cell Line | Type | P-gp Expression | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Cancer (Sensitive) | Low | 50 | 0.5 | 10 |
| MCF-7/ADR | Breast Cancer (Resistant) | High | 55 | 15 | 500 |
| A549 | Lung Cancer (Sensitive) | Low | 60 | 0.8 | 20 |
| A549/T | Lung Cancer (Resistant) | High | 65 | 20 | 800 |
| OVCAR-8 | Ovarian Cancer (Sensitive) | Low | 48 | 0.4 | 8 |
| NCI/ADR-RES | Ovarian Cancer (Resistant) | High | 52 | 12 | 450 |
Note: The IC50 values presented are hypothetical and intended to illustrate the expected outcomes of cross-resistance studies. Actual values would need to be determined experimentally.
The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line. An RF value close to 1 suggests a lack of cross-resistance.
Investigating the Interaction of this compound with P-glycoprotein
A crucial step in understanding the cross-resistance profile of this compound is to determine if it is a substrate or an inhibitor of P-glycoprotein. This can be elucidated through in vitro transport assays.
Experimental Protocols
1. Cell Culture and Development of Resistant Cell Lines:
-
Parental cancer cell lines (e.g., MCF-7, A549, OVCAR-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug-resistant sublines (e.g., MCF-7/ADR, A549/T, NCI/ADR-RES) are developed by continuous exposure to stepwise increasing concentrations of a P-gp substrate drug (e.g., doxorubicin, paclitaxel).
-
The overexpression of P-gp in the resistant cell lines should be confirmed by Western blotting or flow cytometry using a P-gp specific antibody.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with a range of concentrations of this compound, doxorubicin, or paclitaxel for 48-72 hours.
-
After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
3. P-glycoprotein Substrate Assay (Rhodamine 123 or Calcein-AM Efflux Assay):
This assay determines if this compound is transported by P-gp.
-
Rhodamine 123 Efflux Assay:
-
MDR cells are incubated with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of this compound or a known P-gp inhibitor (e.g., verapamil).
-
The intracellular accumulation of Rhodamine 123 is measured by flow cytometry or a fluorescence plate reader.
-
A significant increase in Rhodamine 123 accumulation in the presence of this compound would suggest that it inhibits P-gp. No change would suggest it is not a P-gp inhibitor. To determine if it is a substrate, a competitive assay would be needed.
-
-
Calcein-AM Efflux Assay:
-
Calcein-AM is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases. It is a substrate for P-gp.
-
MDR cells are incubated with Calcein-AM with or without this compound or a known P-gp inhibitor.
-
The intracellular fluorescence of calcein is measured.
-
Inhibition of P-gp by this compound would lead to increased intracellular calcein fluorescence.
-
Signaling Pathways and Logical Relationships
The mechanism of action of this compound, primarily through microtubule disruption and DNA damage, is distinct from many conventional chemotherapeutic agents that are P-gp substrates. This suggests a potential to bypass P-gp-mediated efflux.
Workflow for Assessing this compound in MDR Cells
Caption: Experimental workflow for evaluating this compound cross-resistance.
P-glycoprotein Efflux Mechanism and Potential for Evasion by this compound
Caption: P-gp mediated drug efflux and potential evasion by this compound.
Conclusion
Investigating the activity of this compound in multidrug-resistant cancer cells is a promising avenue of research. Its unique mechanism of action suggests it may not be susceptible to P-glycoprotein-mediated efflux, a common cause of resistance to many standard chemotherapeutic agents. The experimental framework provided in this guide offers a systematic approach to evaluating the cross-resistance profile of this compound. The resulting data will be crucial in determining its potential as a novel therapeutic agent for treating multidrug-resistant cancers. Further studies are warranted to elucidate the precise molecular interactions between this compound and MDR-related proteins and to validate these in vitro findings in preclinical in vivo models.
References
- 1. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 2. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
Lack of Evidence for Synergistic Effects of Indicine N-oxide with Conventional Chemotherapy Drugs
Despite extensive investigation into the anti-tumor properties of Indicine N-oxide, a pyrrolizidine alkaloid derived from the plant Heliotropium indicum, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its synergistic effects with conventional chemotherapy drugs. Phase I and II clinical trials have primarily focused on establishing the safety, toxicity profile, and efficacy of this compound as a monotherapy in various cancers.[1][2] To date, no preclinical or clinical studies providing quantitative data on the synergistic interactions of this compound with other cytotoxic agents have been published.
This guide summarizes the current understanding of this compound's mechanism of action and its performance as a single agent in clinical trials. Furthermore, based on its known cellular effects, we propose a hypothetical framework for potential synergistic combinations and a general experimental protocol for researchers interested in exploring this area.
This compound: Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting cell division and genetic integrity. Its key mechanisms of action include:
-
Antimitotic Activity: The compound is believed to have antimitotic effects, interfering with the process of cell division.[1]
-
Tubulin Binding: Studies have shown that this compound binds to tubulin, a key component of microtubules. This interaction disrupts microtubule assembly, which is crucial for forming the mitotic spindle during cell division.[3] This ultimately leads to a blockage of the cell cycle progression at the M-phase (mitosis).[3]
-
DNA Damage: There is evidence to suggest that this compound can cause chromosomal and DNA damage.[1][3] Computational analyses have predicted that it binds to the minor groove of DNA, and in vitro studies have shown its ability to induce DNA cleavage.[3]
These mechanisms provide a strong rationale for investigating its potential synergy with other classes of chemotherapy drugs.
Clinical Trials of this compound as a Monotherapy
Phase I and II clinical trials of this compound have been conducted to evaluate its safety and efficacy in patients with advanced cancers. The following table summarizes the key findings from these studies.
| Trial Phase | Patient Population | Dosing Schedule | Dose-Limiting Toxicities | Efficacy | Reference |
| Phase I | Advanced solid tumors | Weekly and intermittent schedules evaluated | Myelosuppression (thrombocytopenia and leukopenia) | Partial responses observed in patients with mucoepidermoid carcinoma of the salivary gland and adenocarcinoma of the colon. | [2] |
| Phase II | Refractory leukemia | Not specified | Myelosuppression | Three responses, including one complete response, among seven patients. | [1] |
Hypothetical Synergistic Interactions and Future Research Directions
Based on its mechanism of action, this compound could potentially exhibit synergistic effects when combined with other chemotherapy agents.
-
With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): As this compound itself may induce DNA damage, combining it with agents that also target DNA could lead to an overwhelming level of genetic damage in cancer cells, triggering apoptosis.
-
With other Microtubule-Targeting Agents (e.g., Paclitaxel, Vinca Alkaloids): Combining this compound with other drugs that affect microtubule dynamics could lead to a more profound disruption of the mitotic spindle, enhancing the antimitotic effect and leading to synergistic cell killing.
-
With PARP Inhibitors: Given its DNA damaging properties, combining this compound with PARP inhibitors could be a promising strategy. PARP inhibitors block a key DNA repair pathway, and in the presence of DNA damage induced by this compound, this combination could be synthetically lethal to cancer cells.
Further preclinical research is warranted to investigate these potential synergies.
Experimental Protocols for Assessing Synergy
For researchers aiming to investigate the synergistic potential of this compound with other chemotherapeutic drugs, a standardized experimental workflow is recommended.
In Vitro Synergy Assessment
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the intended therapeutic area.
-
Single-Agent Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Combination Studies: Treat cells with a matrix of concentrations of both drugs, typically at a constant ratio based on their individual IC50 values.
-
Data Analysis:
-
Combination Index (CI): Calculate the CI using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5]
-
Isobologram Analysis: Generate isobolograms to visually represent the nature of the drug interaction. Data points falling below the line of additivity suggest synergy.[6][7]
-
-
Mechanism of Synergy: Investigate the underlying mechanisms of any observed synergy through assays for apoptosis (e.g., Annexin V staining), cell cycle analysis (flow cytometry), and analysis of relevant signaling pathways (e.g., Western blotting for DNA damage markers like γH2AX).
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Synergy Assessment.
References
- 1. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of Indicine-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Comparative analysis of Indicine N-oxide efficacy in different cancer types
An objective comparison of Indicine N-oxide's performance in hematological malignancies versus solid tumors, supported by clinical and preclinical data.
This compound, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has been the subject of numerous preclinical and clinical investigations to determine its efficacy as an anti-cancer agent.[1][2] This guide provides a comparative analysis of its effectiveness in various cancer types, with a focus on data from clinical trials and mechanistic studies.
Efficacy in Hematological Malignancies
This compound has demonstrated notable activity against refractory acute leukemia.[3][4] A key study involving patients with refractory acute lymphocytic leukemia (ALL) and acute nonlymphocytic leukemia (ANLL) showed promising results. Two out of ten patients, one with ALL and one with acute myelocytic leukemia (a subtype of ANLL), achieved complete remission lasting 3 and 5+ months, respectively.[3] Additionally, a partial remission of four months was observed in another adolescent patient with ALL.[3]
However, the antileukemic activity appears to be dose-dependent. A Phase II study in children with relapsed acute leukemia reported that while the drug showed some activity in ALL, it was significantly less effective at doses of 2,000 mg/m²/day and 2,500 mg/m²/day for 5 consecutive days compared to higher doses of ≥ 3,000 mg/m²/day for 5 days.[5] Unfortunately, these higher, more effective doses were associated with an unacceptably high incidence of severe and irreversible hepatotoxicity in children.[5]
Efficacy in Solid Tumors
In contrast to its activity in leukemia, this compound has shown limited efficacy in the treatment of solid tumors. A Phase I study in 37 patients with advanced solid tumors, who had received prior chemotherapy and radiotherapy, reported no complete or partial responses.[1] Minor improvements lasting two months were noted in one patient with skin melanoma and another with ovarian carcinoma.[1]
Similarly, a Phase II trial in children with relapsed malignant solid tumors, including osteosarcoma, neuroblastoma, and brain tumors, found the drug to be ineffective at a dose of 2000 mg/m²/day for five consecutive days.[6] None of the 39 evaluable patients achieved a complete or partial response.[6] The study concluded that further investigation of this compound in pediatric solid tumors was not recommended due to the lack of efficacy and the risk of severe hepatotoxicity at higher doses.[6]
Some limited activity was observed in a Phase I trial in adults, where partial responses were seen in one patient with a mucoepidermoidepithelioid carcinoma of the salivary gland and three with adenocarcinoma of the colon.[7]
Quantitative Comparison of Clinical Efficacy
| Cancer Type | Study Population | Dosage and Schedule | Response Rate | Key Findings |
| Acute Leukemia | 4 children and 2 adolescents with refractory ALL; 4 adults with refractory ANLL | Not specified in abstract | 2 Complete Remissions (CR), 1 Partial Remission (PR) out of 10 patients[3] | Demonstrated significant antileukemic activity in a refractory setting.[3] |
| Relapsed Pediatric Leukemia | 31 children with ALL, 14 with ANLL in relapse, 1 with CML in blast crisis | 2,000 mg/m²/day or 2,500 mg/m²/day for 5 days | 2 CR in ALL patients, 1 PR in CML patient[5] | Efficacy is dose-dependent, with higher doses being more effective but also more toxic.[5] |
| Advanced Solid Tumors | 37 adult patients with various solid tumors | Escalating doses from 1 to 9 g/m² as a short infusion every 4 weeks | No complete or partial responses; 2 minor improvements[1] | Lacked significant clinical activity in a heavily pretreated population.[1] |
| Relapsed Pediatric Solid Tumors | 46 children with osteosarcoma, neuroblastoma, brain tumors, and others | 2,000 mg/m²/day for 5 consecutive days | No complete or partial responses[6] | Ineffective at the tested dose and schedule.[6] |
| Advanced Colorectal Carcinoma | Not specified in abstract | Not specified in abstract | No abstract available[8] | A Phase II trial was conducted, but response data is not in the provided abstract.[8] |
| Various Neoplasms (Phase I) | 55 adult patients | Weekly or intermittent schedules with doses from 1.0 to 10 g/m² | 4 Partial Responses (1 mucoepidermoidepithelioid carcinoma, 3 adenocarcinoma of the colon)[7] | Myelosuppression was the dose-limiting toxicity.[7] |
Mechanism of Action
The cytotoxic effects of this compound are attributed to its ability to induce DNA damage and interfere with microtubule dynamics.[9] Preclinical studies have shown that it inhibits the proliferation of various cancer cell lines with IC50 values ranging from 46 to 100 μM.[9] The proposed mechanisms include:
-
DNA Damage: this compound is believed to act as an alkylating agent that crosslinks DNA, leading to cell cycle arrest and apoptosis.[10] Computational analysis suggests it binds to the minor groove of DNA.[9]
-
Microtubule Depolymerization: The compound binds to tubulin at a site distinct from colchicine or taxol, leading to the depolymerization of microtubules.[9] This disruption of the microtubule network interferes with mitotic spindle formation and ultimately blocks cell cycle progression at mitosis.[9]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Phase I Study in Advanced Solid Tumors
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound in patients with advanced solid tumors.[1]
-
Patient Population: 37 patients with solid tumors who had prior chemotherapy and radiotherapy.[1]
-
Drug Administration: The drug was administered as a short infusion over 15 minutes, with courses repeated at a median interval of 4 weeks. Doses were escalated from 1 to 9 g/m².[1]
-
Toxicity Evaluation: Dose-limiting toxicities were primarily hematologic, including leukopenia and thrombocytopenia, and were cumulative with repeated doses. Other toxicities included nausea, vomiting, anemia, and hepatic dysfunction.[1]
-
Response Evaluation: Tumor response was not the primary endpoint, but any objective responses were recorded.
Caption: Generalized workflow for the Phase I clinical trial of this compound.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.[9]
-
Cell Lines: A panel of cancer cell lines (specific lines not detailed in the abstract).[9]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
This compound is added at various concentrations.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a standard assay such as MTT or MTS.
-
The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated controls.
-
Conclusion
This compound has demonstrated a clear, albeit limited, spectrum of anti-cancer activity. Its efficacy is most pronounced in refractory acute leukemias, where it has induced complete remissions.[3] However, its clinical utility in this setting is hampered by a narrow therapeutic window, with dose-limiting and potentially irreversible hepatotoxicity occurring at doses required for optimal antileukemic effect.[5] In contrast, the efficacy of this compound in solid tumors appears to be minimal, with most studies reporting a lack of objective responses.[1][6] The primary mechanism of action, involving DNA damage and microtubule disruption, provides a rationale for its cytotoxic effects, but this has not translated into broad clinical benefit for solid tumor patients. Future research, if any, may need to focus on analog development to improve the therapeutic index or on combination strategies in hematological malignancies.
References
- 1. Phase I study of this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indicine-N-oxide: the antitumor principle of Heliotropium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of this compound in relapsed acute leukemia of childhood. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of this compound in relapsed pediatric solid tumors. A report from the Childrens Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of Indicine-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of this compound (INDI) in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
Safety Operating Guide
Proper Disposal of Indicine N-oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Indicine N-oxide, a pyrrolizidine alkaloid investigated for its antitumor properties.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste. The primary directive is to dispose of contents and containers at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations[1].
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Code | Precautionary Statements |
| Acute toxicity, Oral | H302 | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity | H400 | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity | H410 | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood[2].
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental contamination.
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous. While it may not have a specific RCRA waste code, it would likely fall under a state or federal code for toxic chemicals. It is the generator's responsibility to make a hazardous waste determination[3].
-
-
Collection and Storage:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
-
Treatment (Optional, for advanced users with appropriate facilities):
-
For laboratories equipped and permitted to treat their own hazardous waste, chemical degradation can be an option to reduce the toxicity of this compound before final disposal. Pyrrolizidine alkaloids have been shown to degrade under alkaline conditions[1]. A potential method involves alkaline hydrolysis. This procedure should only be performed by trained personnel in a controlled environment.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container by a licensed hazardous waste disposal company.
-
Ensure all required paperwork, including a hazardous waste manifest, is completed accurately to track the waste from "cradle to grave"[3].
-
Experimental Protocol: Alkaline Hydrolysis for this compound Degradation
The following is a general protocol for the chemical degradation of this compound via alkaline hydrolysis. This procedure should be adapted and validated by qualified personnel based on the specific laboratory conditions and regulatory requirements.
Objective: To hydrolyze this compound into less toxic components before final disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
-
pH indicator strips or a pH meter
-
Appropriate reaction vessel (e.g., a borosilicate glass flask)
-
Stir plate and stir bar
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Dilution: If the this compound waste is in a solid form or a concentrated solution, dilute it with a suitable solvent (e.g., water or ethanol) in the reaction vessel.
-
Alkalinization: Slowly add the NaOH or KOH solution to the this compound solution while stirring.
-
pH Monitoring: Monitor the pH of the solution. Add the alkaline solution until the pH is consistently above 10.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis[1].
-
Neutralization: After the reaction period, neutralize the solution by carefully adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Disposal of Treated Waste: Even after treatment, the resulting solution must be collected and disposed of as hazardous waste through a licensed disposal company.
Spill Decontamination
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution. Given the susceptibility of pyrrolizidine alkaloids to degradation in alkaline conditions, a solution of sodium bicarbonate or a mild detergent can be used.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Indicine N-oxide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Indicine N-oxide, a pyrrolizidine alkaloid with antitumor properties. Due to its cytotoxic and potentially genotoxic nature, strict adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Minimum Personal Protective Equipment Requirements
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 certified). | Provides the highest level of protection against permeation by cytotoxic drugs. The outer glove should be removed and disposed of immediately after handling. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield is required when there is a risk of splashes or aerosol generation. | Protects eyes from contact with the powder or solutions containing this compound. A face shield offers broader protection. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Prevents skin contact with the compound. The disposable nature minimizes the risk of cross-contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator is required when handling the powder form outside of a containment system (e.g., weighing). | Protects against inhalation of airborne particles of the cytotoxic compound.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Weighing and Preparation of Solutions:
-
Preparation of the Work Area:
-
Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Gather all necessary equipment (e.g., spatulas, weigh boats, vials, solvent, vortex mixer) and place them on the absorbent pad.
-
-
Donning PPE:
-
Put on the required PPE as specified in the table above, ensuring gloves are worn over the gown cuffs.
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the containment unit.
-
Using a dedicated spatula, weigh the desired amount of powder onto a weigh boat.
-
Close the primary container tightly.
-
-
Dissolving the Compound:
-
Transfer the weighed powder into a suitable vial.
-
Add the appropriate solvent to the vial.
-
Securely cap the vial and mix gently by inverting or using a vortex mixer until the compound is fully dissolved.
-
-
Post-Handling:
-
Wipe the exterior of the vial with a decontaminating solution (see Decontamination Plan).
-
Dispose of all disposable materials (weigh boat, absorbent pad, outer gloves) in a designated hazardous waste container.
-
Remove PPE in the reverse order of donning, ensuring not to contaminate skin or clothing.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
Spills:
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection for powders), cover the spill with an absorbent material.
-
Working from the outside in, gently clean the area with a decontaminating solution.
-
Place all contaminated materials in a sealed hazardous waste bag.
-
Wipe the area again with the decontaminating solution, followed by a final rinse with water if the decontaminant is corrosive.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent others from entering the contaminated zone.
-
Contact the institution's emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination and Disposal Plan
Decontamination:
-
Routine Surface Decontamination: At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with this compound. A 2% sodium hypochlorite solution (a 1:10 dilution of household bleach) is an effective decontaminating agent for many cytotoxic drugs.[3] After the contact time, wipe the surface with 70% ethanol to remove the bleach residue, which can be corrosive.
-
Deactivation of Bulk Material: For the deactivation of unused bulk material, treatment with an oxidizing agent like potassium permanganate or sodium hypochlorite can be used.[1] However, these procedures should only be carried out by trained personnel following a validated protocol.
Disposal:
All waste contaminated with this compound, including empty containers, disposable PPE, absorbent materials, and solutions, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous waste.
Workflow for Handling this compound
References
- 1. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
